Pluracidomycin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C9H11NO10S2 |
|---|---|
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
(5R,6R)-7-oxo-3-sulfo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO10S2/c1-3(20-22(17,18)19)6-4-2-5(21(14,15)16)7(9(12)13)10(4)8(6)11/h3-4,6H,2H2,1H3,(H,12,13)(H,14,15,16)(H,17,18,19)/t3-,4+,6-/m0/s1 |
Clé InChI |
KSUVJVOKUIADCL-RPDRRWSUSA-N |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Pluracidomycin A: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pluracidomycin (B1678899) A is a naturally occurring carbapenem (B1253116) antibiotic produced by the bacterium Streptomyces pluracidomyceticus. As a member of the broader pluracidomycin family, it exhibits notable antibacterial activity. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Pluracidomycin A, supported by a compilation of key physicochemical and spectroscopic data. Detailed experimental protocols for its fermentation, isolation, and purification are also presented to aid in further research and development.
Chemical Structure and Stereochemistry
This compound is a carbapenem antibiotic distinguished by a sulfooxyethyl side chain at the C-6 position. Its systematic IUPAC name is (5R)-7-oxo-3-sulfo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid. The core structure consists of a bicyclic system containing a β-lactam ring fused to a five-membered ring.
The stereochemistry of this compound has been determined through spectroscopic analysis and is crucial for its biological activity. The key stereocenters are at C-5, C-6, and C-1' of the sulfooxyethyl side chain. The absolute configuration has been established as 5R, 6S, and 1'S.
Below is a diagram illustrating the chemical structure of this compound, generated using the DOT language.
Caption: Chemical structure and key properties of this compound.
Physicochemical and Spectroscopic Data
The characterization of this compound has been accomplished through various analytical techniques. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White powder |
| Molecular Formula | C9H11NO10S2 |
| Molecular Weight | 357.3 g/mol |
| Optical Rotation ([α]D) | -135° (c=1, H2O) |
| UV λmax (H2O) | 298 nm (ε 6,800) |
Table 2: ¹H NMR Spectroscopic Data for this compound (in D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1.45 | d | 6.4 | H-2' |
| 3.20 | dd | 7.0, 2.8 | H-4α |
| 3.65 | dd | 17.0, 9.8 | H-4β |
| 3.80 | dd | 2.8, 1.8 | H-6 |
| 4.25 | dd | 9.8, 2.8 | H-5 |
| 4.70 | dq | 8.0, 6.4 | H-1' |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in D₂O)
| Chemical Shift (δ) ppm | Assignment |
| 20.1 | C-2' |
| 45.9 | C-4 |
| 60.1 | C-6 |
| 65.8 | C-5 |
| 75.9 | C-1' |
| 125.1 | C-3 |
| 145.8 | C-2 |
| 168.9 | COOH |
| 177.8 | C-7 |
Experimental Protocols
The following sections provide a detailed methodology for the fermentation, isolation, and purification of this compound from Streptomyces pluracidomyceticus.
Fermentation
-
Inoculum Preparation: A loopful of Streptomyces pluracidomyceticus spores from a slant culture is inoculated into a 500 mL flask containing 100 mL of seed medium (e.g., glucose 1%, soluble starch 2%, yeast extract 0.5%, peptone 0.5%, CaCO₃ 0.1%, pH 7.0). The flask is incubated at 28°C for 48 hours on a rotary shaker.
-
Production Culture: The seed culture (5 mL) is transferred to a 2 L production flask containing 500 mL of production medium (e.g., soluble starch 4%, glucose 1%, soybean meal 2%, yeast extract 0.2%, NaCl 0.2%, K₂HPO₄ 0.05%, MgSO₄·7H₂O 0.05%, CaCO₃ 0.2%, pH 7.2).
-
Fermentation Conditions: The production flasks are incubated at 28°C for 96 hours on a rotary shaker.
The logical workflow for the fermentation process is depicted in the diagram below.
Caption: Workflow for the fermentation of this compound.
Isolation and Purification
-
Cell Removal: The fermentation broth is centrifuged to remove the mycelia. The supernatant containing this compound is collected.
-
Anion Exchange Chromatography: The supernatant is applied to a column of a strong anion exchange resin (e.g., Dowex 1-X2, Cl⁻ form). The column is washed with water, and this compound is eluted with a linear gradient of NaCl (0 to 1.0 M).
-
Adsorption Chromatography: The active fractions are pooled, desalted, and applied to a column of activated carbon. The column is washed with water, and the antibiotic is eluted with aqueous acetone.
-
Gel Filtration Chromatography: The eluate is concentrated and further purified by gel filtration chromatography on a Sephadex G-10 column using water as the eluent.
-
Lyophilization: The purified fractions are combined and lyophilized to yield this compound as a white powder.
The purification workflow is outlined in the following diagram.
Caption: Purification scheme for this compound.
Biological Activity
This compound is a potent inhibitor of bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs). While a detailed analysis of its biological activity is beyond the scope of this guide, it is important to note that its antibacterial spectrum and potency are directly related to its specific chemical structure and stereochemistry. No specific signaling pathways in mammalian cells have been identified as direct targets of this compound. Its primary mechanism of action is confined to bacterial targets.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and methods for obtaining this compound. The tabulated physicochemical and spectroscopic data, along with the experimental protocols, offer a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. The unique structural features of this compound, particularly its stereochemical configuration, are critical determinants of its biological function and serve as a foundation for the design and synthesis of novel carbapenem antibiotics.
An In-depth Technical Guide to the Mechanism of Action of Pluracidomycin A on Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pluracidomycin A, a member of the carbapenem (B1253116) class of β-lactam antibiotics, exerts its bactericidal effects by inhibiting a critical step in bacterial cell wall biosynthesis. This guide provides a detailed examination of the mechanism of action of this compound, focusing on its interaction with the enzymes responsible for the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall. This document synthesizes available data on its molecular target, inhibitory activity, and the experimental methodologies used to elucidate its mechanism.
Introduction: The Bacterial Cell Wall as an Antibiotic Target
The bacterial cell wall is a vital external structure that provides mechanical strength, maintains cell shape, and protects against osmotic lysis. A key component of this wall is peptidoglycan, a complex polymer of sugars and amino acids. The intricate and highly conserved enzymatic pathway responsible for peptidoglycan synthesis has long been a successful target for antibiotic intervention. Interrupting this pathway leads to a compromised cell wall, ultimately resulting in bacterial cell death.
This compound: A Carbapenem Antibiotic
This compound belongs to the carbapenem family, a potent class of β-lactam antibiotics known for their broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The core chemical structure of this compound features a carbapenem nucleus fused to a β-lactam ring, a feature essential for its antibacterial activity.
Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)
The primary mechanism of action of this compound, like other β-lactam antibiotics, involves the inhibition of penicillin-binding proteins (PBPs). PBPs are a group of bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis: the cross-linking of adjacent peptide side chains. This cross-linking provides the necessary rigidity to the peptidoglycan mesh.
This compound acts as a suicide inhibitor. The strained β-lactam ring of the antibiotic mimics the D-Ala-D-Ala substrate of the PBP transpeptidase. This allows this compound to bind to the active site of the PBP, where the serine hydroxyl group of the enzyme attacks the carbonyl carbon of the β-lactam ring. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the PBP. The inactivation of multiple PBP molecules disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
The following diagram illustrates the inhibition of peptidoglycan cross-linking by this compound.
Quantitative Data on PBP Inhibition
| Parameter | Description | Typical Range for Carbapenems |
| IC50 (Inhibitory Concentration 50%) | The concentration of the inhibitor required to reduce the activity of a specific PBP by 50%. | Low µM to nM range |
| Ki (Inhibition Constant) | A measure of the binding affinity of the inhibitor to the PBP. A lower Ki indicates tighter binding. | Low µM to nM range |
| MIC (Minimum Inhibitory Concentration) | The lowest concentration of the antibiotic that prevents visible growth of a bacterium. | Varies by bacterial species, but generally low (≤1 µg/mL for susceptible strains) |
Detailed Experimental Protocols
The investigation of the mechanism of action of this compound and other β-lactam antibiotics on bacterial cell wall synthesis involves a variety of established experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotic: this compound is serially diluted (typically two-fold) in broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity.
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to determine the affinity of an unlabeled β-lactam (like this compound) for specific PBPs by measuring its ability to compete with a labeled β-lactam for binding.
Protocol:
-
Membrane Preparation: Bacterial cell membranes containing PBPs are isolated by cell lysis and ultracentrifugation.
-
Competition Reaction: The membrane preparation is incubated with varying concentrations of this compound.
-
Labeling: A labeled β-lactam probe (e.g., fluorescently tagged penicillin or a radioactive penicillin) is added to the mixture and incubated to allow binding to any available PBPs.
-
SDS-PAGE and Detection: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The labeled PBPs are visualized by fluorography or autoradiography.
-
Quantification: The intensity of the labeled PBP bands is quantified. A decrease in the intensity of a specific PBP band in the presence of this compound indicates competitive binding. The IC50 value can be calculated from a dose-response curve.
The following diagram outlines the workflow for a PBP competition assay.
Conclusion
This compound is a potent carbapenem antibiotic that targets the final and essential stage of bacterial cell wall synthesis. Its mechanism of action, centered on the irreversible inhibition of penicillin-binding proteins, disrupts the integrity of the peptidoglycan layer, leading to bacterial cell death. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel inhibitors of bacterial cell wall synthesis, which is crucial in the ongoing effort to combat antibiotic resistance. Further research to determine the specific binding affinities of this compound for various PBPs from different bacterial species will provide a more complete understanding of its spectrum of activity and potential for clinical application.
Pluracidomycin A: A Technical Whitepaper on its Antibacterial Spectrum and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pluracidomycin A is a naturally occurring carbapenem (B1253116) antibiotic isolated from Streptomyces pluracidomyceticus. As a member of the β-lactam class of antibiotics, its mechanism of action is predicated on the inhibition of bacterial cell wall synthesis, a pathway essential for bacterial viability. This technical guide provides a detailed overview of the antibacterial spectrum of this compound, presenting available quantitative data on its in vitro activity. It further outlines the general experimental protocols for determining antibacterial susceptibility and delves into the established mechanism of action for carbapenems, offering insights into the specific molecular interactions that underpin their bactericidal effects.
Introduction
The carbapenems are a potent class of β-lactam antibiotics characterized by a broad spectrum of antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria. Their robust efficacy stems from their high resistance to most bacterial β-lactamases. This compound, also known as SF 2103A, is a member of this class and has been a subject of interest for its potential antimicrobial properties. However, some studies have suggested that it possesses relatively weak antimicrobial activity compared to other carbapenems.[1] This document aims to consolidate the available scientific information regarding the antibacterial profile of this compound, providing a technical resource for researchers in the field of antibiotic discovery and development.
Antibacterial Spectrum of Activity
The in vitro antibacterial activity of this compound has been evaluated against a limited range of bacterial species. The available Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism, is summarized in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (SF 2103A)
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Smith | 6.3 |
| Bacillus subtilis | ATCC 6633 | 12.5 |
| Escherichia coli | NIHJ | 50 |
| Escherichia coli | R-4 | 100 |
| Klebsiella pneumoniae | NCTC 418 | >100 |
| Proteus vulgaris | 25 | |
| Proteus rettgeri | 50 | |
| Serratia marcescens | 32 |
Data sourced from: In vitro and pharmacokinetic properties of the carbapenems[2]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
As a carbapenem, this compound's primary mechanism of action is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan assembly.
The β-lactam ring of this compound mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. This structural similarity allows the antibiotic to bind to the active site of these enzymes, leading to their acylation. This irreversible inactivation of PBPs prevents the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the cell wall. The weakened cell wall can no longer withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols
The determination of the antibacterial spectrum of this compound relies on standardized in vitro susceptibility testing methods. The following outlines a general protocol for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound (analytical grade)
-
Bacterial strains for testing
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.
-
Preparation of Bacterial Inoculum:
-
Bacterial colonies are picked from a fresh agar (B569324) plate and suspended in sterile saline or broth.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
A two-fold serial dilution of the this compound stock solution is performed across the wells of a 96-well plate using CAMHB as the diluent. This creates a gradient of antibiotic concentrations.
-
Control wells are included: a positive control (bacterial inoculum without antibiotic) and a negative control (broth only).
-
-
Inoculation: The prepared bacterial inoculum is added to each well (except the negative control).
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound in which there is no visible growth. The results can also be read using a microplate reader to measure optical density.
Figure 2: General experimental workflow for MIC determination by broth microdilution.
Conclusion
This compound demonstrates in vitro antibacterial activity against a select number of Gram-positive and Gram-negative bacteria, consistent with its classification as a carbapenem antibiotic. Its mechanism of action, like other β-lactams, involves the critical inhibition of bacterial cell wall synthesis through the targeting of Penicillin-Binding Proteins. The provided data and protocols offer a foundational understanding for researchers exploring the potential of this compound and other novel carbapenems. Further comprehensive studies are warranted to fully elucidate its antibacterial spectrum against a wider array of clinical isolates and to investigate its specific interactions with various Penicillin-Binding Proteins. Such research is essential for defining its potential role in the ongoing search for new and effective antimicrobial agents.
References
In Vitro Activity of Pluracidomycin A Against Gram-Positive Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pluracidomycin (B1678899) A is an antibiotic belonging to the pluracidomycin family of β-lactamase inhibitors. While research has primarily focused on its inhibitory effects on β-lactamase enzymes, its intrinsic antibacterial activity against Gram-positive bacteria is a critical area of investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro activity of Pluracidomycin A and presents a framework for the systematic evaluation and data presentation of its efficacy against key Gram-positive pathogens. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound in publicly accessible literature, this document will focus on the standardized experimental protocols and data presentation formats that should be employed in its evaluation.
Data Presentation: Minimum Inhibitory Concentration (MIC)
A crucial metric for quantifying the in vitro activity of an antibiotic is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. For a comprehensive assessment of this compound, MIC values should be determined for a diverse panel of Gram-positive bacteria, including clinically relevant species and resistant strains. The data should be systematically organized for clarity and comparative analysis.
Table 1: Representative In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain ID | Resistance Profile | MIC (µg/mL) | Test Method |
| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible | [Data Not Available] | Broth Microdilution |
| Staphylococcus aureus | BAA-1717 | Methicillin-Resistant (MRSA) | [Data Not Available] | Broth Microdilution |
| Streptococcus pneumoniae | ATCC 49619 | Penicillin-Susceptible | [Data Not Available] | Broth Microdilution |
| Streptococcus pneumoniae | Clinical Isolate | Penicillin-Resistant | [Data Not Available] | Broth Microdilution |
| Enterococcus faecalis | ATCC 29212 | Vancomycin-Susceptible | [Data Not Available] | Broth Microdilution |
| Enterococcus faecalis | VRE Isolate | Vancomycin-Resistant | [Data Not Available] | Agar (B569324) Dilution |
| Enterococcus faecium | ATCC 19434 | Vancomycin-Susceptible | [Data Not Available] | Broth Microdilution |
| Enterococcus faecium | VRE Isolate | Vancomycin-Resistant | [Data Not Available] | Agar Dilution |
Note: The MIC values in this table are placeholders. The scientific literature currently lacks specific, publicly available MIC data for this compound against these Gram-positive strains.
Experimental Protocols
The determination of MIC values is typically performed using standardized methods to ensure reproducibility and comparability of results between laboratories. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these procedures.
Broth Microdilution Method[1][2][3]
This method is a widely used technique for determining the MIC of antimicrobial agents.
1. Preparation of Antimicrobial Agent:
- A stock solution of this compound is prepared in a suitable solvent.
- A series of twofold serial dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range in the wells of a 96-well microtiter plate.
2. Inoculum Preparation:
- The bacterial strain to be tested is grown on an appropriate agar medium overnight.
- Several colonies are used to inoculate a saline or broth solution.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate, containing the serially diluted this compound, is inoculated with the prepared bacterial suspension.
- Positive (bacteria and broth, no antibiotic) and negative (broth only) control wells are included.
- The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- Following incubation, the plates are examined visually or with a plate reader for turbidity.
- The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method[1][4][5][6]
The agar dilution method is considered a reference method for susceptibility testing and is particularly useful for testing multiple isolates simultaneously.
1. Preparation of Antimicrobial-Containing Agar Plates:
- A stock solution of this compound is prepared.
- A series of twofold serial dilutions of the stock solution are made.
- Each dilution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C, mixed thoroughly, and poured into petri dishes.
- A control plate containing no antibiotic is also prepared.
2. Inoculum Preparation:
- The bacterial inoculum is prepared as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.
- The standardized suspension is further diluted to yield a final inoculum concentration of approximately 10⁴ CFU per spot.
3. Inoculation and Incubation:
- The prepared bacterial suspensions are inoculated onto the surface of the agar plates using a multipoint replicator. Each spot should contain a defined volume of inoculum.
- The plates are allowed to dry before being inverted for incubation.
- Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface. A single colony or a faint haze is disregarded.
Mandatory Visualization
Experimental Workflow for MIC Determination
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Conclusion
While specific quantitative data on the in vitro activity of this compound against Gram-positive bacteria remains limited in the public domain, the standardized methodologies of broth microdilution and agar dilution provide a robust framework for its evaluation. Adherence to these protocols is essential for generating reliable and comparable data that can accurately inform the potential of this compound as a therapeutic agent. Future research should focus on systematic testing against a broad panel of clinically relevant Gram-positive isolates, including multidrug-resistant strains, to fully characterize its spectrum of activity.
Pluracidomycin A: An In-Depth Technical Guide on its Mode of Action as a Carbapenem Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pluracidomycin A, also known as SF-2103A, is a carbapenem (B1253116) antibiotic that exhibits a broad spectrum of antibacterial activity. Like other members of the carbapenem class, its primary mode of action is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidogylcan synthesis. This guide provides a detailed overview of the mode of action of this compound, including its effects on bacterial cell wall synthesis, its interaction with PBPs, and its activity against various bacterial species. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a naturally occurring carbapenem antibiotic. Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. They are often reserved for treating severe infections and those caused by multidrug-resistant organisms. The core mechanism of all β-lactam antibiotics, including carbapenems, involves the disruption of the integrity of the bacterial cell wall, leading to cell lysis and death.[1] this compound is also a potent inhibitor of a wide range of β-lactamases, enzymes that can degrade many penicillin and cephalosporin (B10832234) antibiotics, contributing to its effectiveness.
Mode of Action: Inhibition of Peptidoglycan Synthesis
The primary target of this compound is the bacterial cell wall, a rigid structure essential for maintaining cell shape and protecting against osmotic stress. The main component of the bacterial cell wall is peptidoglycan, a large polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.
The biosynthesis of peptidoglycan is a multi-step process that is a prime target for antibiotics because it is unique to bacteria. This compound, as a carbapenem, specifically interferes with the final stage of this process: the transpeptidation reaction. This crucial step is catalyzed by penicillin-binding proteins (PBPs).[2][3]
Signaling Pathway of Peptidoglycan Synthesis Inhibition
The following diagram illustrates the general pathway of peptidoglycan synthesis and the point of inhibition by this compound.
References
Unraveling the Molecular Intricacies of Pluracidomycin A: A Technical Guide to its Bioactivity
For Immediate Release
A Deep Dive into the Molecular Arsenal of Pluracidomycin A for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular basis of this compound's bioactivity, consolidating available data on its mechanism of action, target engagement, and antibacterial properties. This document is intended to serve as a core resource for researchers in the fields of antibiotic development and infectious disease.
Executive Summary
This compound, also known as SF-2103A, is a potent carbapenem (B1253116) antibiotic that exhibits significant inhibitory activity against a broad spectrum of bacterial β-lactamases. Its primary mechanism of action involves the inactivation of these enzymes, which are a major contributor to antibiotic resistance. This guide synthesizes the current understanding of this compound's molecular interactions, presenting available quantitative data, outlining experimental methodologies, and visualizing its mechanism of action.
Mechanism of Action: A Tale of Tight Binding and Slow Reversal
This compound functions as a robust inhibitor of various classes of β-lactamases, with a particularly strong effect against cephalosporinases.[1] Early studies have characterized its interaction with these enzymes as a form of tight-binding competitive inhibition .[2] This mode of action suggests that this compound binds with high affinity to the active site of the β-lactamase, preventing the enzyme from hydrolyzing and inactivating β-lactam antibiotics.
Furthermore, the inactivation of certain β-lactamases by this compound is described as "apparently irreversible," with a very slow reactivation of the enzyme.[2] This suggests a mechanism-based inactivation, where this compound may act as a "poor substrate," leading to a long-lived, stable complex with the enzyme. This prolonged inhibition is a key feature of its potent bioactivity.
dot
References
Pluracidomycin A Derivatives: A Technical Guide to an Underexplored Antibacterial Frontier
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pluracidomycin A, a member of the carbapenem (B1253116) class of antibiotics, represents a potentially rich scaffold for the development of novel antibacterial agents. However, a comprehensive review of the scientific literature reveals a significant gap in the exploration of its derivatives. While the broader carbapenem class is well-characterized, specific data on the synthesis, biological activities, and structure-activity relationships (SAR) of this compound analogs are conspicuously absent from publicly accessible research. This technical guide, therefore, aims to provide a foundational understanding based on the established principles of carbapenem antibiotics, outlining the likely mechanism of action, theoretical synthetic strategies, and standardized experimental protocols that would be essential for the systematic investigation of this compound derivatives. This document serves as a roadmap for researchers poised to venture into this promising, yet uncharted, area of antibiotic discovery.
Introduction to this compound and the Carbapenem Class
This compound belongs to the carbapenem family, a potent class of β-lactam antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The defining feature of carbapenems is the fusion of a β-lactam ring to a five-membered ring that contains a carbon atom instead of a sulfur atom at position 1, and a double bond between C-2 and C-3. This structure confers significant resistance to many bacterial β-lactamases, enzymes that inactivate traditional penicillins and cephalosporins.
The core structure of this compound presents several sites for chemical modification, offering the potential to generate a library of derivatives with improved potency, expanded spectrum, enhanced pharmacokinetic properties, and reduced susceptibility to resistance mechanisms.
General Mechanism of Action of Carbapenem Antibiotics
Carbapenems, including by extension this compound, exert their bactericidal effect by inhibiting bacterial cell wall synthesis. The primary target of these antibiotics is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). PBPs are essential for the final steps of peptidoglycan synthesis, the major component of the bacterial cell wall.
The proposed mechanism involves the following key steps:
-
Acylation of PBPs: The strained β-lactam ring of the carbapenem is susceptible to nucleophilic attack by a serine residue in the active site of the PBP.
-
Formation of a Stable Covalent Adduct: This reaction results in the formation of a stable, covalent acyl-enzyme intermediate.
-
Inhibition of Transpeptidation: The acylation of PBPs prevents them from carrying out their normal function, which is the cross-linking of peptidoglycan chains.
-
Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.
An In-depth Technical Guide to the Natural Source and Fermentation of Pluracidomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pluracidomycin (B1678899) A is a member of the pluracidomycin family of antibiotics, which exhibit inhibitory activity against β-lactamases. This technical guide provides a comprehensive overview of the natural source and fermentation of Pluracidomycin A. While specific quantitative data and detailed protocols for this compound are not extensively available in public literature, this document consolidates information on its producing organism, Streptomyces pluracidomyceticus, and leverages detailed fermentation parameters described for the closely related Pluracidomycins B, C, and D to provide a robust framework for its production. This guide also outlines general methodologies for isolation and purification, and discusses the likely biosynthetic pathway based on its carbapenem-like structure.
Natural Source and Producing Microorganism
This compound is a natural product synthesized by the Gram-positive bacterium, Streptomyces pluracidomyceticus.
Taxonomic Classification:
-
Kingdom: Bacteria
-
Phylum: Actinobacteria
-
Class: Actinomycetia
-
Order: Actinomycetales
-
Family: Streptomycetaceae
-
Genus: Streptomyces
-
Species: pluracidomyceticus
The producing strain was isolated from a soil sample and is available through culture collections. For research and development purposes, obtaining a verified strain from a reputable culture bank such as the American Type Culture Collection (ATCC) is recommended.
Fermentation Process
Detailed fermentation studies specifically for this compound are not widely published. However, a European patent application for the related Pluracidomycins B, C, and D produced by Streptomyces pluracidomyceticus provides a thorough description of a suitable fermentation process. The following protocol is adapted from this patent and is expected to be effective for the production of this compound.
Culture Media
A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed for Streptomyces fermentations.
Table 1: Seed and Production Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Carbon Source | ||
| Glucose | 10 - 20 | - |
| Starch | - | 20 - 40 |
| Dextrin | - | 10 - 30 |
| Glycerol | - | 10 - 20 |
| Molasses | - | 5 - 15 |
| Nitrogen Source | ||
| Soybean Meal | 10 - 20 | 15 - 30 |
| Peptone | 5 - 10 | 5 - 15 |
| Yeast Extract | 2 - 5 | 2 - 8 |
| Ammonium Sulfate | - | 1 - 3 |
| Inorganic Salts | ||
| Calcium Carbonate (CaCO₃) | 1 - 3 | 2 - 5 |
| Sodium Chloride (NaCl) | 2 - 5 | 3 - 6 |
| Potassium Phosphate (K₂HPO₄) | 0.5 - 1 | 0.5 - 1.5 |
| Magnesium Sulfate (MgSO₄·7H₂O) | 0.2 - 0.5 | 0.3 - 0.7 |
| Trace Elements (optional) | (as needed) | (as needed) |
| pH (adjusted prior to sterilization) | 7.0 - 7.2 | 7.0 - 7.2 |
Note: The concentrations provided are ranges and should be optimized for specific strains and fermentation conditions.
Fermentation Conditions
Optimal fermentation parameters are crucial for maximizing the yield of this compound.
Table 2: Fermentation Parameters
| Parameter | Seed Culture | Production Culture |
| Temperature | 25 - 30 °C | 20 - 30 °C (preferably 24 - 28 °C) |
| pH | 6.5 - 7.5 | 6.0 - 8.0 |
| Agitation | 150 - 250 rpm | 100 - 200 rpm |
| Aeration | 0.5 - 1.5 vvm | 0.5 - 1.5 vvm |
| Incubation Time | 24 - 48 hours | 72 - 120 hours |
| Inoculum Size | - | 5 - 10% (v/v) |
Experimental Protocol: Fermentation
-
Inoculum Preparation: A loopful of Streptomyces pluracidomyceticus from a sporulated agar (B569324) plate is inoculated into a flask containing the seed medium. The flask is incubated under the conditions specified in Table 2.
-
Production Culture: After sufficient growth in the seed culture (typically 24-48 hours), a 5-10% inoculum is transferred to the production fermenter containing the production medium.
-
Fermentation Monitoring: The fermentation is carried out for 3 to 5 days. During this period, key parameters such as pH, dissolved oxygen, and glucose consumption should be monitored. The production of this compound can be tracked by taking periodic samples and analyzing them using High-Performance Liquid Chromatography (HPLC).
-
Harvesting: Once the production of this compound reaches its peak, the fermentation broth is harvested for downstream processing.
Isolation and Purification
Experimental Protocol: Isolation and Purification
-
Biomass Removal: The fermentation broth is centrifuged or filtered to separate the mycelium from the supernatant, where this compound is expected to be present.
-
Initial Purification by Ion-Exchange Chromatography:
-
The clarified supernatant is loaded onto a strong anion exchange (SAX) column pre-equilibrated with a low-salt buffer at a neutral to slightly alkaline pH.
-
The column is washed with the equilibration buffer to remove unbound impurities.
-
This compound is eluted using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).
-
Fractions are collected and assayed for the presence of this compound using HPLC.
-
-
Desalting and Concentration: The active fractions from the ion-exchange chromatography are pooled and desalted using a suitable method such as diafiltration or a size-exclusion column. The desalted solution is then concentrated, for example, by lyophilization or rotary evaporation.
-
Final Purification by Reversed-Phase HPLC:
-
The concentrated and partially purified sample is subjected to reversed-phase HPLC (RP-HPLC) on a C18 column.
-
A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water, often with a modifying agent like trifluoroacetic acid (TFA), is used for elution.
-
Fractions containing pure this compound are collected, pooled, and lyophilized to obtain the final product.
-
Biosynthetic Pathway
The exact biosynthetic pathway of this compound has not been fully elucidated in the available literature. However, as a carbapenem-like antibiotic, its biosynthesis is expected to follow the general principles of carbapenem (B1253116) biosynthesis in Streptomyces.
Proposed General Biosynthetic Scheme
The biosynthesis of the carbapenem core is believed to start from simple precursors like acetate (B1210297) and glutamate. Key steps likely involve a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, followed by a series of enzymatic modifications including cyclization, desaturation, and sulfation to form the final this compound structure.
Visualization of Workflows
Caption: Fermentation and Purification Workflow for this compound.
Methodological & Application
Pluracidomycin A: Application Notes and Protocols for Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pluracidomycin A is an antibiotic that has been investigated for its potential antimicrobial properties. Accurate and reproducible antimicrobial susceptibility testing (AST) is crucial for determining its spectrum of activity and potency against various bacterial isolates. This document provides detailed protocols for performing AST of this compound using standard laboratory methods, including broth microdilution and agar (B569324) dilution.
Due to the limited availability of specific CLSI or EUCAST guidelines for this compound, the following protocols are based on established methodologies for testing novel antimicrobial agents. Researchers should perform appropriate validation studies to ensure the accuracy and reproducibility of these methods for this compound.
Data Presentation
As no publicly available quantitative data for this compound MIC ranges or quality control (QC) ranges could be identified, the following tables are presented as templates. Researchers should populate these tables with their own experimentally determined data.
Table 1: this compound Minimum Inhibitory Concentration (MIC) Distribution against a Panel of Bacterial Isolates
| Bacterial Species | Strain ID | No. of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | This compound MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ||||
| Enterococcus faecalis | ATCC 29212 | ||||
| Escherichia coli | ATCC 25922 | ||||
| Pseudomonas aeruginosa | ATCC 27853 | ||||
| Streptococcus pneumoniae | ATCC 49619 | ||||
| [Other relevant species] |
Table 2: Proposed Quality Control Ranges for this compound
| Quality Control Strain | ATCC No. | AST Method | Proposed QC MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | Broth Microdilution | |
| Escherichia coli | 25922 | Broth Microdilution | |
| Pseudomonas aeruginosa | 27853 | Broth Microdilution | |
| Enterococcus faecalis | 29212 | Broth Microdilution | |
| Staphylococcus aureus | 25923 | Disk Diffusion |
Experimental Protocols
Broth Microdilution MIC Assay
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
This compound analytical standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Spectrophotometer
-
Sterile diluents (e.g., sterile water, DMSO, depending on the solubility of this compound)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher in a suitable sterile solvent. The choice of solvent should be based on the solubility of the compound and should not affect bacterial growth at the final concentration used in the assay.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as the growth control (no antibiotic), and the twelfth well will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 10 µL of the diluted bacterial suspension.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Agar Dilution MIC Assay
This method involves incorporating the antimicrobial agent into an agar medium upon which a standardized bacterial inoculum is applied.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Sterile diluents
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add the appropriate volume of each this compound stock solution to molten MHA to create a series of plates with two-fold dilutions of the antibiotic. Also prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow to solidify.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension to achieve a final inoculum of approximately 1 x 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating apparatus, apply a spot of each bacterial suspension to the surface of the agar plates, starting with the control plate and proceeding to plates with increasing concentrations of this compound.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or one or two colonies at the inoculum spot.
-
Visualizations
Caption: Workflow for Broth Microdilution AST.
Caption: Workflow for Agar Dilution AST.
Caption: Logical Flow for AST Result Interpretation.
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Pluracidomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pluracidomycin A is an antibiotic belonging to the pluramycin class of natural products. These compounds are known for their significant biological activities, including antibacterial and antitumor properties, which are often attributed to their ability to inhibit nucleic acid and protein synthesis. The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent like this compound. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[1] This value is fundamental for assessing the potency of the antibiotic, understanding its spectrum of activity, and providing a basis for further preclinical and clinical development.
These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
No publicly available MIC data for this compound against specific bacterial strains was found during the literature search for the creation of these application notes. The table below is a template that should be populated with experimentally determined values.
Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data not available |
| Streptococcus pneumoniae | ATCC 49619 | Data not available |
| Enterococcus faecalis | ATCC 29212 | Data not available |
| Escherichia coli | ATCC 25922 | Data not available |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available |
| Klebsiella pneumoniae | ATCC 13883 | Data not available |
Experimental Protocols
Protocol 1: Broth Microdilution Method
This method determines the MIC of this compound in a liquid growth medium performed in a 96-well microtiter plate.
Materials:
-
This compound stock solution of known concentration
-
Test microorganism(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)
-
Pipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB. The final concentrations should span a range appropriate for the expected MIC.
-
In a 96-well plate, add 100 µL of sterile broth to all wells except for the first column.
-
Add 200 µL of the highest concentration of this compound to the wells in the first column.
-
Perform serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer or by visual comparison.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate (columns 1-11). Do not inoculate the sterility control wells (column 12).
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).
-
The growth control well should be turbid, and the sterility control well should be clear.
-
Protocol 2: Agar Dilution Method
This method involves incorporating this compound into an agar medium, which is then inoculated with the test microorganisms.
Materials:
-
This compound stock solution of known concentration
-
Test microorganism(s)
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Sterile petri dishes
-
Sterile test tubes
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of this compound in a sterile diluent.
-
For each concentration, add a specific volume of the antibiotic solution to molten and cooled (45-50°C) MHA. For example, add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.
-
Mix well and pour the agar into sterile petri dishes.
-
Allow the agar to solidify completely.
-
Prepare a control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute the suspension to achieve a final inoculum concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspensions, resulting in an inoculum spot of about 1 x 10⁴ CFU.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or one to two colonies at the inoculation spot should be disregarded.
-
Mandatory Visualizations
References
Application Notes and Protocols: Pluracidomycin A Disk Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the antimicrobial susceptibility of bacteria to Pluracidomycin A in combination with a β-lactam antibiotic using the disk diffusion assay, commonly known as the Kirby-Bauer test. This compound is a β-lactamase inhibitor, and its primary application is to restore or enhance the efficacy of β-lactam antibiotics against resistant bacteria that produce β-lactamase enzymes.
Introduction
β-lactam antibiotics are a cornerstone of antibacterial therapy, inhibiting bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1] However, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, has compromised the effectiveness of these agents.[1][2] β-lactamase inhibitors, such as this compound, are co-administered with β-lactam antibiotics to counteract this resistance mechanism.[3] These inhibitors bind to and inactivate β-lactamase enzymes, thereby protecting the partner β-lactam antibiotic from degradation and allowing it to exert its antibacterial effect.[2][3]
The disk diffusion assay is a widely used method for in vitro antimicrobial susceptibility testing.[4] It is a qualitative or semi-quantitative test where a paper disk impregnated with a specific concentration of an antimicrobial agent is placed on an agar (B569324) plate inoculated with a standardized bacterial suspension. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent.
Data Presentation
Due to the limited availability of specific quantitative data for this compound zone of inhibition in publicly accessible literature, the following tables are provided as templates for researchers to record their experimental findings. These tables are designed for clarity and easy comparison of results.
Table 1: Zone of Inhibition Diameters for a β-Lactam Antibiotic Alone and in Combination with this compound
| Test Microorganism | β-Lactam Antibiotic Alone (Zone Diameter in mm) | β-Lactam Antibiotic + this compound (Zone Diameter in mm) | Interpretation (Susceptible/Intermediate/Resistant)* |
| [e.g., Escherichia coli ATCC 25922] | |||
| [e.g., Staphylococcus aureus ATCC 25923] | |||
| [e.g., Klebsiella pneumoniae (Clinical Isolate)] | |||
| [e.g., Pseudomonas aeruginosa ATCC 27853] |
*Interpretation of zone diameters should be based on established guidelines from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) for the specific β-lactam antibiotic being tested.
Table 2: Interpretive Standards for Zone Diameters (Example based on CLSI guidelines for a generic β-lactam)
| Zone Diameter (mm) | Interpretation |
| ≥ [Value] | Susceptible |
| [Value] - [Value] | Intermediate |
| ≤ [Value] | Resistant |
Note: These values are placeholders and must be replaced with the specific interpretive criteria for the β-lactam antibiotic in use as defined by current CLSI or other relevant standards.
Experimental Protocols
This protocol is based on the standardized Kirby-Bauer disk diffusion method.
Materials
-
This compound solution of known concentration
-
Selected β-lactam antibiotic solution of known concentration
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures of test organisms (e.g., Escherichia coli, Staphylococcus aureus, etc.)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Sterile pipettes and tips
-
Forceps
Inoculum Preparation
-
From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies of the same morphological type.
-
Transfer the selected colonies to a tube containing 4-5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more sterile saline/PBS to decrease it. Visually compare the suspension to the McFarland standard against a white background with contrasting black lines. A spectrophotometer can also be used to adjust the suspension to an absorbance of 0.08-0.10 at 625 nm. A standardized inoculum contains approximately 1-2 x 10⁸ CFU/mL.
Inoculation of Agar Plate
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
Preparation and Application of Disks
-
Prepare disks containing the β-lactam antibiotic alone and in combination with this compound.
-
To prepare the combination disks, apply a standard amount of the β-lactam antibiotic and a specific concentration of this compound solution to sterile blank paper disks. The exact concentrations should be determined based on the experimental design. A common approach is to use a fixed concentration of the inhibitor.
-
As a control, prepare disks containing only the β-lactam antibiotic.
-
Using sterile forceps, place the prepared disks onto the inoculated MHA plate. Ensure the disks are firmly in contact with the agar surface.
-
Disks should be placed at least 24 mm apart from each other and from the edge of the plate to prevent overlapping of the inhibition zones.
Incubation
-
Invert the plates and place them in an incubator at 35°C ± 2°C for 16-20 hours.
-
Incubation should be in a non-CO₂ atmosphere for most non-fastidious bacteria.
Interpretation of Results
-
After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using calipers or a ruler.
-
Measure the zones from the back of the plate against a dark, non-reflective background.
-
For synergistic effects, a significant increase in the zone of inhibition for the combination disk compared to the β-lactam alone indicates that this compound is potentiating the activity of the β-lactam antibiotic.
-
Interpret the results as susceptible, intermediate, or resistant based on the established zone diameter breakpoints for the specific β-lactam antibiotic as provided by regulatory bodies like the CLSI.
Visualization of Experimental Workflow and Mechanism of Action
Experimental Workflow
The following diagram illustrates the key steps in the this compound disk diffusion assay.
Caption: Workflow for this compound disk diffusion assay.
Generalized Mechanism of Action
The following diagram illustrates the general mechanism by which a β-lactamase inhibitor like this compound potentiates the activity of a β-lactam antibiotic to inhibit bacterial cell wall synthesis.
Caption: Generalized potentiation of a β-lactam antibiotic.
References
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of antibiotic resistance and beta-lactamase inhibition by mechanism-based inactivators: perspectives and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selection of Zone Size Interpretive Criteria for Disk Diffusion Susceptibility Tests of Three Antibiotics against Streptococcus pneumoniae, Using the New Guidelines of the National Committee for Clinical Laboratory Standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pluracidomycin A Susceptibility Testing using Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pluracidomycin A is an antibiotic agent with potential therapeutic applications. Determining its in vitro activity against relevant bacterial isolates is a critical step in its preclinical and clinical development. The broth microdilution (BMD) method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[1][2] These application notes provide a detailed protocol for performing broth microdilution susceptibility testing for this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Given the limited publicly available data specific to this compound, this protocol represents a general methodology for a novel antimicrobial agent. Researchers are advised to perform initial validation and optimization experiments, including but not limited to, determination of appropriate solvent, diluent, and quality control ranges.
Data Presentation
Quantitative data from this compound susceptibility testing should be recorded systematically to allow for clear interpretation and comparison. The following table provides a template for summarizing MIC data.
Table 1: Example Summary of this compound Minimum Inhibitory Concentration (MIC) Data
| Bacterial Isolate | ATCC No. | MIC (µg/mL) | Interpretation (S/I/R)* |
| Staphylococcus aureus | 29213 | ||
| Enterococcus faecalis | 29212 | ||
| Escherichia coli | 25922 | ||
| Pseudomonas aeruginosa | 27853 | ||
| Clinical Isolate 1 | N/A | ||
| Clinical Isolate 2 | N/A |
*S = Susceptible, I = Intermediate, R = Resistant. Breakpoints for this compound are not yet established and will need to be determined based on pharmacokinetic/pharmacodynamic (PK/PD) data and clinical outcomes.
Experimental Protocols
This section details the methodology for determining the MIC of this compound using the broth microdilution method.
Materials
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile distilled water, DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes and sterile tips
-
Bacterial cultures of test organisms
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35 ± 2 °C)
-
Microplate reader (optional)
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, E. faecalis ATCC 29212)[3]
Protocol
1. Preparation of this compound Stock Solution:
1.1. Aseptically weigh a precise amount of this compound powder.
1.2. Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent should be validated to ensure it does not affect bacterial growth at the highest concentration used in the assay.
2. Preparation of Microtiter Plates:
2.1. Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
2.2. Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a total volume of 200 µL.
2.3. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
2.4. Continue this serial dilution across the plate to the desired final concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).
2.5. Discard 100 µL from the last well in the dilution series. The final volume in each well should be 100 µL.
3. Inoculum Preparation:
3.1. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
3.2. Suspend the colonies in sterile saline or broth.
3.3. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
3.4. Within 15 minutes of preparation, dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
4. Inoculation of Microtiter Plates:
4.1. Inoculate each well (except for the sterility control well) with 100 µL of the diluted bacterial suspension. This will bring the final volume in each well to 200 µL and further dilute the antibiotic concentration by half.
4.2. Include a growth control well (containing CAMHB and inoculum but no antibiotic) and a sterility control well (containing only CAMHB) for each organism tested.[1]
5. Incubation:
5.1. Cover the microtiter plates with a lid to prevent evaporation and contamination.
5.2. Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
6. Reading and Interpreting Results:
6.1. After incubation, visually inspect the plates for bacterial growth. A button of growth at the bottom of the well indicates bacterial proliferation.
6.2. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]
6.3. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
6.4. The MICs for the QC strains must fall within their established acceptable ranges to validate the test results.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Broth Microdilution.
Logical Relationship of Key Steps
Caption: Key logical steps for determining the MIC.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpretive criteria and quality control parameters for testing bacterial susceptibility to the fluoroquinolone PD131628 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pluracidomycin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pluracidomycin A is a potent β-lactamase inhibitor. Analogs of this compound are of significant interest in the development of new antibiotic therapies to combat the growing threat of bacterial resistance. β-lactam antibiotics, a cornerstone of antibacterial therapy, are often rendered ineffective by β-lactamase enzymes, which hydrolyze the β-lactam ring. The development of effective β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a critical strategy to preserve the efficacy of this important class of drugs.
High-throughput screening (HTS) is an essential tool for the rapid evaluation of large libraries of this compound analogs to identify candidates with superior inhibitory activity, improved pharmacokinetic properties, and enhanced synergistic effects with existing β-lactam antibiotics. This document provides detailed application notes and protocols for both biochemical and cell-based HTS assays tailored for the evaluation of this compound analogs.
Data Presentation
The following tables present representative data for this compound and a series of hypothetical analogs. This data is for illustrative purposes to demonstrate the structure-activity relationship (SAR) and the type of quantitative data generated from the described HTS assays.
Table 1: Biochemical Assay Data for this compound Analogs against a Broad-Spectrum β-Lactamase
| Compound ID | Modification | IC50 (µM) |
| This compound | Parent Compound | 0.5 |
| Analog PA-01 | R1 = CH3 | 1.2 |
| Analog PA-02 | R1 = C2H5 | 0.8 |
| Analog PA-03 | R2 = F | 0.3 |
| Analog PA-04 | R2 = Cl | 0.4 |
| Analog PA-05 | R1 = CH3, R2 = F | 0.9 |
Table 2: Whole-Cell Assay Data for this compound Analogs in Combination with a β-Lactam Antibiotic against a β-Lactamase-Producing E. coli Strain
| Compound ID | Modification | MIC of β-lactam alone (µg/mL) | MIC of β-lactam + Analog (10 µg/mL) (µg/mL) | Fold Reduction in MIC |
| This compound | Parent Compound | 128 | 8 | 16 |
| Analog PA-01 | R1 = CH3 | 128 | 16 | 8 |
| Analog PA-02 | R1 = C2H5 | 128 | 8 | 16 |
| Analog PA-03 | R2 = F | 128 | 4 | 32 |
| Analog PA-04 | R2 = Cl | 128 | 4 | 32 |
| Analog PA-05 | R1 = CH3, R2 = F | 128 | 16 | 8 |
Experimental Protocols
Protocol 1: High-Throughput Biochemical Assay for β-Lactamase Inhibition
This protocol describes a colorimetric HTS assay to determine the half-maximal inhibitory concentration (IC50) of this compound analogs against a purified β-lactamase enzyme. The assay utilizes the chromogenic cephalosporin, nitrocefin (B1678963), which changes color from yellow to red upon hydrolysis by β-lactamase.[1][2][3]
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin solution (0.5 mg/mL in DMSO)[4]
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
This compound analog library (dissolved in DMSO)
-
Positive control inhibitor (e.g., Clavulanic acid)[2]
-
DMSO (for negative control)
-
384-well microplates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Compound Plating:
-
Dispense 1 µL of each this compound analog from the library into the wells of a 384-well microplate.
-
Dispense 1 µL of the positive control inhibitor and DMSO into designated control wells.
-
-
Enzyme Addition:
-
Prepare a working solution of β-lactamase in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 30 minutes.
-
Dispense 20 µL of the enzyme solution into each well of the assay plate.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a working solution of nitrocefin by diluting the stock solution in assay buffer to a final concentration of 100 µM.
-
Dispense 20 µL of the nitrocefin working solution into each well to start the reaction.
-
-
Signal Detection:
-
Immediately measure the absorbance at 490 nm in kinetic mode, taking readings every minute for 30 minutes.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) and then measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis for each well.
-
Determine the percent inhibition for each analog relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value for each active analog.
-
Protocol 2: High-Throughput Whole-Cell Assay for Synergistic Antibacterial Activity
This protocol describes a cell-based HTS assay to evaluate the ability of this compound analogs to potentiate the activity of a β-lactam antibiotic against a β-lactamase-producing bacterial strain. The assay uses resazurin (B115843) as an indicator of cell viability.[5][6][7]
Materials:
-
β-lactamase-producing bacterial strain (e.g., E. coli expressing a broad-spectrum β-lactamase)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic (e.g., ampicillin, piperacillin)
-
This compound analog library (dissolved in DMSO)
-
Positive control (β-lactam antibiotic + known β-lactamase inhibitor)
-
Negative control (DMSO)
-
Resazurin solution (0.01% w/v in sterile water)
-
384-well microplates
-
Microplate reader capable of measuring fluorescence (Ex/Em: 560/590 nm) or absorbance at 570 nm and 600 nm.
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate an overnight culture of the β-lactamase-producing bacteria into fresh CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the early exponential phase (OD600 ≈ 0.2-0.4).
-
Dilute the bacterial culture in CAMHB to a final concentration of 5 x 105 CFU/mL.
-
-
Compound and Antibiotic Plating:
-
Dispense 1 µL of each this compound analog into the wells of a 384-well microplate.
-
Add the β-lactam antibiotic to all wells (except for no-antibiotic controls) at a sub-inhibitory concentration (e.g., 1/4 or 1/2 of the MIC).
-
Include appropriate positive and negative controls.
-
-
Inoculation and Incubation:
-
Dispense 40 µL of the diluted bacterial culture into each well.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Resazurin Addition and Signal Detection:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Measure fluorescence or absorbance to determine cell viability. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
-
Data Analysis:
-
Determine the minimum inhibitory concentration (MIC) of the β-lactam antibiotic in the presence of each this compound analog.
-
Calculate the fold reduction in the MIC of the β-lactam antibiotic for each analog.
-
Identify "hit" compounds as those that significantly reduce the MIC of the β-lactam antibiotic.
-
Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for this compound analogs.
Mechanism of Action: Inhibition of β-Lactamase and Cell Wall Synthesis
Caption: Mechanism of action of this compound analogs in bacteria.
References
- 1. A mechanism-based inhibitor targeting the DD-transpeptidase activity of bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complementary Activities of Host Defence Peptides and Antibiotics in Combating Antimicrobial Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure-Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pluracidomycin A in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pluracidomycin A is a member of the carbapenem (B1253116) class of β-lactam antibiotics. Like other carbapenems, it is anticipated to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of action for carbapenems involves the inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan assembly. The resulting inhibition of cell wall maintenance and synthesis leads to cell lysis and bacterial death.
These application notes provide a generalized framework for the utilization of this compound in various microbiology research models. Due to the limited availability of specific public data for this compound, the following protocols and data tables are based on established methodologies for other carbapenem antibiotics and should be adapted and optimized accordingly.
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound
The following table provides a hypothetical representation of MIC values for this compound against a panel of common bacterial strains. Actual experimental values must be determined empirically.
| Bacterial Strain | Type | Illustrative MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 - 2 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.25 - 1 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 4 - 16 |
| Escherichia coli ATCC 25922 | Gram-negative | 0.125 - 1 |
| Pseudomonas aeruginosa PAO1 | Gram-negative | 2 - 8 |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 0.5 - 4 |
Note: These values are for illustrative purposes only and are not based on published data for this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Protocol:
-
Inoculum Preparation: a. From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Drug Dilution: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO, depending on solubility). b. Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the diluted this compound. b. Include a positive control (no drug) and a negative control (no bacteria). c. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed. b. Alternatively, read the optical density at 600 nm using a microplate reader.
In Vivo Efficacy in a Murine Sepsis Model
Objective: To evaluate the in vivo efficacy of this compound in a systemic bacterial infection model.
Materials:
-
This compound
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)
-
6-8 week old female BALB/c mice
-
Saline solution (sterile)
-
Syringes and needles
Protocol:
-
Infection: a. Prepare an inoculum of the bacterial strain in saline to a predetermined lethal or sub-lethal dose (e.g., 1 x 10⁷ CFU/mouse). b. Inject the bacterial suspension intraperitoneally (IP) into the mice.
-
Treatment: a. Prepare solutions of this compound in sterile saline at various concentrations. b. Administer this compound to different groups of infected mice via a relevant route (e.g., intraperitoneal or intravenous) at specified time points post-infection (e.g., 1 and 6 hours). c. Include a control group that receives only the vehicle (saline).
-
Monitoring and Endpoint: a. Monitor the mice for signs of illness and survival over a period of 7-14 days. b. Alternatively, for bacterial burden studies, euthanize mice at specific time points (e.g., 24 hours post-infection), collect blood and organs (e.g., spleen, liver), homogenize the tissues, and plate serial dilutions on appropriate agar to determine colony-forming units (CFU).
Penicillin-Binding Protein (PBP) Binding Assay
Objective: To determine the affinity of this compound for bacterial PBPs.
Materials:
-
This compound
-
Bacterial strain of interest
-
Bocillin FL (fluorescent penicillin V)
-
Bacterial cell lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Protocol:
-
Membrane Preparation: a. Grow the bacterial culture to mid-log phase and harvest the cells by centrifugation. b. Lyse the cells using a French press or sonication. c. Isolate the cell membranes by ultracentrifugation.
-
Competition Binding Assay: a. Incubate the isolated membranes with varying concentrations of this compound for a predetermined time to allow binding to PBPs. b. Add a fixed concentration of Bocillin FL to the mixture and incubate to label the PBPs that are not bound by this compound. c. Stop the reaction by adding a sample buffer.
-
Detection: a. Separate the membrane proteins by SDS-PAGE. b. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. c. The decrease in fluorescence intensity of a specific PBP band in the presence of this compound indicates competitive binding. The concentration of this compound that causes a 50% reduction in fluorescence (IC₅₀) can be determined.
Visualizations
Caption: Inhibition of peptidoglycan synthesis by this compound.
Caption: Workflow for MIC determination.
Caption: Workflow for in vivo efficacy testing.
Pluracidomycin A as a tool compound for studying beta-lactamase activity
Application Notes and Protocols for Researchers
Introduction
Pluracidomycin A is a potent beta-lactamase inhibitor, a class of molecules that counteract a primary mechanism of bacterial resistance to β-lactam antibiotics. Bacteria produce β-lactamase enzymes to hydrolyze the amide bond in the characteristic four-membered β-lactam ring of these antibiotics, rendering them inactive. The study of β-lactamase inhibitors is crucial for the development of new therapeutic strategies to combat antibiotic resistance. This compound serves as a valuable tool compound for researchers in academia and the pharmaceutical industry to investigate the activity and inhibition of various β-lactamases. These application notes provide a comprehensive overview of its utility, supported by detailed experimental protocols.
Mechanism of Action
This compound functions as a "suicide inhibitor" or mechanism-based inactivator. It mimics the structure of β-lactam antibiotics, allowing it to enter the active site of the β-lactamase enzyme. Once in the active site, the enzyme initiates its normal catalytic process on this compound. However, this process leads to the formation of a stable, covalent acyl-enzyme intermediate that is slow to deacylate or is essentially irreversible. This effectively sequesters the enzyme, preventing it from hydrolyzing its intended β-lactam antibiotic substrates.
Applications in Research
-
Screening for Novel Beta-Lactamase Inhibitors: this compound can be used as a positive control in high-throughput screening assays designed to identify new chemical entities with β-lactamase inhibitory activity.
-
Characterizing Beta-Lactamase Enzymes: By studying the kinetics of inhibition by this compound, researchers can gain insights into the catalytic mechanism and active site architecture of different β-lactamase enzymes.
-
Structure-Activity Relationship (SAR) Studies: As a known inhibitor, this compound can serve as a reference compound in SAR studies to guide the design and synthesis of more potent and selective β-lactamase inhibitors.
-
Evaluating the Efficacy of New Antibiotic Formulations: It can be used in in vitro studies to assess the potential of combining a new β-lactam antibiotic with a β-lactamase inhibitor to overcome resistance.
Data Presentation: Inhibitory Activity of this compound
While specific kinetic data for this compound is not extensively published, the following table provides a representative structure for presenting such data, which would be obtained through the protocols described below. The values presented here are hypothetical and serve as an illustrative example.
| β-Lactamase Class | Enzyme Example | IC50 (nM) [Hypothetical] | Ki (nM) [Hypothetical] |
| Class A | TEM-1 | 75 | 25 |
| KPC-2 | 120 | 40 | |
| Class C | AmpC | 250 | 80 |
| Class D | OXA-48 | 500 | 150 |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Spectrophotometric Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against a specific β-lactamase using the chromogenic cephalosporin (B10832234) substrate, nitrocefin (B1678963). The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically.
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1, KPC-2, AmpC)
-
This compound
-
Nitrocefin
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.0
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 486 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of nitrocefin in DMSO.
-
Dilute the β-lactamase enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of varying concentrations of this compound (prepared by serial dilution in Assay Buffer with a final DMSO concentration of ≤1%). For the control wells, add 5 µL of Assay Buffer with the same final DMSO concentration.
-
Add 85 µL of the diluted β-lactamase enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 10 µL of nitrocefin solution to each well to initiate the reaction. The final concentration of nitrocefin should be at or near its Km value for the specific enzyme.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 486 nm over time (e.g., every 30 seconds for 10 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Protocol 2: Determination of the Inhibition Constant (Ki)
This protocol outlines the determination of the inhibition constant (Ki) of this compound, which provides a more precise measure of its inhibitory potency. This is achieved by measuring the initial rates of the β-lactamase-catalyzed hydrolysis of nitrocefin at various substrate and inhibitor concentrations.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare a matrix of reactions in a 96-well plate with varying concentrations of both nitrocefin and this compound.
-
Typically, use at least five concentrations of nitrocefin, ranging from 0.5 to 5 times the Km value.
-
For each nitrocefin concentration, use at least four concentrations of this compound, including a zero-inhibitor control.
-
-
Reaction and Data Acquisition:
-
Follow the same steps for initiating the reaction and acquiring data as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using one of the following graphical methods:
-
Lineweaver-Burk Plot: Plot 1/velocity against 1/[Substrate] for each inhibitor concentration. The type of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be determined from the pattern of the lines.
-
Dixon Plot: Plot 1/velocity against [Inhibitor] for each substrate concentration.
-
-
Alternatively, use non-linear regression analysis to fit the data directly to the appropriate Michaelis-Menten equation for the determined mode of inhibition to calculate the Ki value.
-
Visualizations
Caption: Mechanism of this compound inhibition of β-lactamase.
Caption: Workflow for IC50 determination of this compound.
Application of Pluracidomycin A in Infectious Disease Research
Introduction
Pluracidomycin A, also known as SF-2103A, is a carbapenem (B1253116) antibiotic with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. As a member of the carbapenem class, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The unique structure of this compound also confers a potent inhibitory activity against a wide range of β-lactamases, including cephalosporinases. This ability to inhibit β-lactamases makes this compound a subject of interest in combating infections caused by resistant bacteria, as it can act synergistically with other β-lactam antibiotics.
These application notes provide an overview of the in vitro activity of this compound, its mechanism of action, and protocols for its evaluation in a research setting.
Mechanism of Action
This compound exerts its antibacterial effect by targeting and inactivating penicillin-binding proteins (PBPs). PBPs are bacterial enzymes crucial for the biosynthesis of the peptidoglycan layer of the cell wall. By binding to the active site of these enzymes, this compound inhibits the transpeptidation reaction, which is the final step in cross-linking the peptidoglycan polymers. This disruption of cell wall synthesis leads to cell lysis and bacterial death.
Furthermore, this compound is a potent inhibitor of various β-lactamases, enzymes produced by bacteria that can inactivate β-lactam antibiotics. This inhibition protects other β-lactam antibiotics from degradation, allowing for synergistic antibacterial effects when used in combination.
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound (SF-2103A)
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus 209P JC-1 | >100 |
| Bacillus subtilis ATCC 6633 | 1.56 |
| Escherichia coli NIHJ JC-2 | 12.5 |
| Klebsiella pneumoniae PCI 602 | 100 |
| Proteus vulgaris OX-19 | 6.25 |
| Pseudomonas aeruginosa IAM 1095 | >100 |
Data extracted from the Journal of Antibiotics, 1986, 39(7), 943-955.[1][2]
Table 2: Inhibitory Activity of this compound (SF-2103A) against various β-Lactamases
| β-Lactamase Source Organism | Type of Enzyme | I₅₀ (µM) of SF-2103A |
| Escherichia coli ML 4901 | Penicillinase | 0.28 |
| Proteus vulgaris GN 76 | Cephalosporinase | 0.003 |
| Citrobacter freundii GN 346 | Cephalosporinase | 0.002 |
| Enterobacter cloacae 265 | Cephalosporinase | 0.004 |
| Serratia marcescens 35 | Cephalosporinase | 0.004 |
| Pseudomonas aeruginosa 1592 | Cephalosporinase | 0.005 |
Data extracted from the Journal of Antibiotics, 1986, 39(7), 943-955.[1][2]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound
-
Bacterial cultures
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound stock solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1 mg/mL.
-
Preparation of bacterial inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain an inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted this compound, resulting in a final inoculum of approximately 7.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (bacterial inoculum without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: β-Lactamase Inhibition Assay
This protocol outlines a method to determine the 50% inhibitory concentration (I₅₀) of this compound against β-lactamases.
Materials:
-
This compound
-
Purified or crude β-lactamase extract
-
Substrate (e.g., nitrocefin)
-
Phosphate (B84403) buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the β-lactamase and this compound in phosphate buffer.
-
Pre-incubation: In a microcuvette, pre-incubate the β-lactamase with various concentrations of this compound for a defined period (e.g., 10 minutes) at 30°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate (e.g., nitrocefin).
-
Measurement: Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength (e.g., 482 nm for nitrocefin) over time.
-
Calculation: Determine the initial velocity of the reaction for each inhibitor concentration. The I₅₀ value is the concentration of this compound that causes a 50% reduction in the initial velocity of the enzymatic reaction compared to the control without the inhibitor.
Protocol 3: In Vivo Efficacy in a Murine Sepsis Model
This protocol provides a general framework for evaluating the in vivo protective effect of this compound in a mouse model of systemic infection.
Materials:
-
This compound
-
Pathogenic bacterial strain (e.g., Escherichia coli)
-
Male ICR mice (4 weeks old)
-
5% Mucin solution
-
Saline
Procedure:
-
Infection: Prepare an inoculum of the pathogenic bacteria in 5% mucin. Infect mice intraperitoneally (i.p.) with a lethal dose of the bacterial suspension.
-
Treatment: Immediately after infection, administer this compound subcutaneously (s.c.) at various doses. A control group should receive saline.
-
Observation: Monitor the survival of the mice over a period of 7 days.
-
Data Analysis: Calculate the 50% effective dose (ED₅₀) of this compound, which is the dose that protects 50% of the infected mice from death.
Mandatory Visualization
References
Application Notes and Protocols for Pluracidomycin A in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pluracidomycin A is a carbapenem (B1253116) antibiotic, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Like other carbapenems, it is understood to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Furthermore, this compound has been identified as a potential β-lactamase inhibitor, suggesting it may be effective against bacteria that have developed resistance to other β-lactam antibiotics through the production of these enzymes.
Given the rise of multidrug-resistant (MDR) bacteria, combination therapy is a critical strategy to enhance efficacy, overcome resistance, and reduce the development of further resistance. These application notes provide a framework for investigating the synergistic potential of this compound in combination with other antibiotic classes against clinically relevant pathogens. The following protocols and data are presented as a guide for researchers to design and execute studies to evaluate this compound combination therapies.
Hypothetical Synergistic Combinations
Based on the known mechanisms of synergy observed with other carbapenems, the following antibiotic classes are proposed as potential synergistic partners for this compound:
-
Aminoglycosides (e.g., Tobramycin, Amikacin): Carbapenems can disrupt the bacterial cell wall, which may enhance the uptake of aminoglycosides, leading to synergistic killing of bacteria such as Pseudomonas aeruginosa.
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): The combination of cell wall synthesis inhibition by this compound and DNA gyrase inhibition by fluoroquinolones can lead to a potent bactericidal effect against a range of Gram-negative bacteria.
-
Polymyxins (e.g., Colistin): Against highly resistant Gram-negative bacteria, the outer membrane disruption caused by polymyxins can facilitate the entry of this compound to its target PBPs.
Data Presentation: Hypothetical In Vitro Synergy Data
The following tables present hypothetical data for the combination of this compound with Tobramycin and Ciprofloxacin against a resistant strain of Pseudomonas aeruginosa. This data is for illustrative purposes to guide the interpretation of experimental results.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration Indices (FICIs) from Checkerboard Assay
| Antibiotic Combination | Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | P. aeruginosa (MDR) | 16 | 4 | 0.5 | Synergy |
| Tobramycin | 8 | 2 | |||
| This compound | P. aeruginosa (MDR) | 16 | 4 | 0.375 | Synergy |
| Ciprofloxacin | 4 | 0.5 |
FICI is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is defined as FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.
Table 2: Hypothetical Time-Kill Assay Results (Log10 CFU/mL Reduction at 24h)
| Treatment | Log10 CFU/mL Reduction | Interpretation |
| This compound (alone) | 2.5 | Bacteriostatic |
| Tobramycin (alone) | 1.8 | Bacteriostatic |
| This compound + Tobramycin | 4.5 | Synergistic Bactericidal Effect |
| Ciprofloxacin (alone) | 2.1 | Bacteriostatic |
| This compound + Ciprofloxacin | 4.2 | Synergistic Bactericidal Effect |
| Growth Control | 0.2 | - |
A ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent is considered synergy.
Experimental Protocols
Checkerboard Microdilution Assay for Synergy Testing
Objective: To determine the in vitro synergistic activity of this compound with a partner antibiotic against a target bacterial strain.
Materials:
-
This compound stock solution
-
Partner antibiotic (e.g., Tobramycin) stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer
Procedure:
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, prepare serial twofold dilutions of this compound horizontally and the partner antibiotic vertically in CAMHB. The final volume in each well should be 50 µL. The concentration range should span from sub-inhibitory to supra-inhibitory concentrations based on known or predetermined MICs.
-
-
Prepare Bacterial Inoculum:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
Determine the MIC of each antibiotic alone and in combination by visual inspection for the lowest concentration that inhibits visible bacterial growth.
-
-
Calculate FICI:
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additivity, or antagonism).
-
Time-Kill Assay
Objective: To assess the bactericidal activity of this compound in combination with another antibiotic over time.
Materials:
-
This compound and partner antibiotic
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile test tubes
-
Incubator shaker
-
Apparatus for colony counting (e.g., agar (B569324) plates, automated colony counter)
Procedure:
-
Prepare Test Tubes:
-
Set up test tubes with CAMHB containing:
-
No antibiotic (growth control)
-
This compound at a clinically relevant concentration (e.g., 0.5x or 1x MIC)
-
Partner antibiotic at a clinically relevant concentration
-
The combination of this compound and the partner antibiotic at the same concentrations.
-
-
-
Inoculation:
-
Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Mandatory Visualizations
Caption: Proposed synergistic mechanism of this compound and an aminoglycoside.
Caption: Experimental workflow for the checkerboard microdilution assay.
Caption: Experimental workflow for the time-kill assay.
Application Notes and Protocols for In Vivo Studies with Pluracidomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pluracidomycin A is a carbapenem (B1253116) antibiotic with potent broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). Furthermore, this compound exhibits inhibitory activity against β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. These characteristics make this compound a promising candidate for the treatment of various bacterial infections, including those caused by resistant strains.
These application notes provide detailed protocols for the in vivo evaluation of this compound, focusing on efficacy in established murine infection models, pharmacokinetic analysis, and acute toxicity assessment.
Mechanism of Action: Overcoming β-Lactamase Resistance
β-lactam antibiotics, like this compound, typically exert their bactericidal effect by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. This acylation process inactivates the PBPs, leading to a compromised cell wall and ultimately, cell lysis. However, a primary mechanism of bacterial resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it ineffective. This compound's dual-action capability allows it to both inhibit PBPs and resist degradation by certain β-lactamases, and in some cases, inhibit the β-lactamases themselves.
Pluracidomycin A solution preparation and handling for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pluracidomycin A is a member of the carbapenem (B1253116) class of antibiotics, known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a critical pathway for bacterial survival. This document provides detailed protocols and handling instructions for the preparation and use of this compound solutions in a laboratory setting to ensure experimental consistency and safety.
Quantitative Data Summary
Specific quantitative data for this compound is not extensively available in public literature. Therefore, the following table provides general guidelines based on the properties of other carbapenem antibiotics. Researchers should consider this information as a starting point and perform their own experiments to determine the precise parameters for their specific experimental conditions.
| Property | Recommended Solvent & Starting Concentration | Storage of Stock Solution | Stability of Working Dilutions | Typical MIC Range (to be determined) |
| Solubility | DMSO: Up to 10 mg/mL (Initial solubilization) Water/Aqueous Buffers (e.g., PBS): Lower solubility, empirical determination required. | -20°C for long-term (months) 4°C for short-term (days) | Prepare fresh daily. Avoid multiple freeze-thaw cycles. | To be determined empirically against specific bacterial strains. |
| Stability | Protect from light and moisture. | Aliquot to avoid repeated freeze-thaw cycles. | Prone to degradation in aqueous solutions, especially at non-neutral pH and elevated temperatures. | N/A |
| Working Concentration | Typically in the µg/mL range for in vitro assays. | N/A | N/A | N/A |
Note: It is crucial to empirically determine the solubility and stability of this compound in your specific buffers and media to ensure accurate and reproducible experimental results.
Experimental Protocols
Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to prepare working solutions.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable syringes and syringe filters (0.22 µm pore size, compatible with DMSO)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 10 mg) into the tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL (e.g., for 10 mg of powder, add 1 mL of DMSO).
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may be applied if dissolution is slow, but avoid excessive heat.
-
Sterilization (Optional but Recommended): For applications requiring a sterile solution, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, amber tube.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes or cryovials. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the aliquots at -20°C for long-term storage.
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the stock solution to prepare working solutions for experiments such as Minimum Inhibitory Concentration (MIC) assays.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile diluent (e.g., appropriate cell culture medium, Mueller-Hinton Broth, or PBS)
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (if necessary): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution in the sterile diluent.
-
Final Dilution: Prepare the final working concentrations by diluting the stock or intermediate solution in the appropriate sterile diluent directly in the assay plate or tubes.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity to the cells or bacteria. Ensure the final DMSO concentration is consistent across all experimental and control wells.
-
-
Mixing: Gently mix the working solutions by pipetting up and down.
-
Immediate Use: Use the freshly prepared working solutions immediately to minimize degradation.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses when handling this compound powder and solutions.
-
Engineering Controls: Handle the powder in a chemical fume hood to avoid inhalation.
-
Contact: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Disposal: Dispose of all waste materials containing this compound according to your institution's chemical waste disposal guidelines.
Visualizations
This compound Mechanism of Action
This compound, as a carbapenem antibiotic, is believed to inhibit the final step of peptidoglycan synthesis in bacterial cell walls. This is achieved by acylating penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. The disruption of this process leads to a weakened cell wall and ultimately bacterial cell lysis.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the logical steps for preparing both stock and working solutions of this compound for laboratory use.
Troubleshooting Guide for Solution Preparation
This diagram outlines common issues encountered during the preparation of this compound solutions and suggests potential solutions.
Troubleshooting & Optimization
Troubleshooting variability in Pluracidomycin A MIC assay results
This is an excellent request that requires a detailed and structured response. Based on the search results, I have gathered information on standard MIC protocols (CLSI), common sources of variability in these assays, and some general information about Pluracidomycin. While specific QC ranges for Pluracidomycin A were not found, I can establish a framework based on CLSI guidelines and recommend how a lab should establish its own internal QC ranges.
Here is the plan:
-
FAQs Section: I will create a comprehensive list of frequently asked questions about this compound MIC assay variability. Each question will be followed by a detailed answer that provides potential causes and actionable solutions. I will cover topics like inoculum preparation, media effects, drug solubility and stability, incubation conditions, and result interpretation.
-
Data Presentation (Tables): I will create two key tables:
-
A table outlining the recommended experimental parameters for a standard broth microdilution MIC assay, based on CLSI guidelines. This will give users a clear reference for their experimental setup.
-
A table with example Quality Control (QC) ranges for common reference strains (E. coli ATCC 25922, S. aureus ATCC 29213, etc.) with other antibiotics, to illustrate the concept. I will add a note explaining that this compound-specific ranges should be established in-house or obtained from the supplier, as they are not publicly available in the search results.
-
-
Experimental Protocol: I will write a detailed, step-by-step protocol for performing a broth microdilution MIC assay for this compound, following CLSI M07 guidelines. This will serve as a reference standard for researchers.
-
Visualizations (Graphviz): I will create three diagrams using the DOT language as requested:
-
A Troubleshooting Workflow Diagram to guide users through a logical process of identifying the source of variability.
-
An Experimental Workflow Diagram illustrating the key steps of the MIC assay protocol.
-
A simplified diagram illustrating the general Mechanism of Action for beta-lactamase inhibitors, as Pluracidomycin is classified as a beta-lactamase inhibitor.
-
-
Citations: I will ensure that sentences derived from the search results are properly cited.
I will now proceed with generating the content based on this plan. All elements will be integrated into a single, cohesive response structured as a technical support center guide.
Execution: I will start by writing the text-based content (FAQs, tables, protocol) and then create the DOT scripts for the diagrams. I will pay close attention to the specified color palette and contrast rules for the diagrams. Finally, I will assemble everything into the final response.# Technical Support Center: this compound MIC Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing variability in Minimum Inhibitory Concentration (MIC) assays for this compound. The principles and protocols outlined here are based on established standards and are broadly applicable to antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is considered acceptable variability for an MIC assay?
A1: For most standardized broth microdilution methods, an acceptable level of reproducibility is considered to be within a three-log₂ dilution range. This means that for 95% of replicate tests, the MIC value should be within +/- one twofold dilution from the most frequently observed (modal) MIC value. For example, if the modal MIC for your quality control strain is 2 µg/mL, 95% of your results should fall between 1 µg/mL and 4 µg/mL.
Q2: My MIC results for the same organism are inconsistent between experiments. What are the most common causes?
A2: Inconsistency in MIC results is a common issue and often stems from procedural variations.[1] The most significant sources of variability include:
-
Inoculum Preparation: The density of the bacterial inoculum has a major impact on the MIC value, a phenomenon known as the "inoculum effect."[2] Even minor variations can lead to shifts in the MIC.
-
Media Composition: Variations in the composition, pH, or cation concentration of the growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) can affect antibiotic activity and bacterial growth.
-
Compound Preparation: Errors in weighing, dissolving, or serially diluting this compound are a direct source of variability. The compound's stability in the chosen solvent and media is also a critical factor.
-
Incubation Conditions: Deviations in incubation temperature or duration can alter bacterial growth rates and, consequently, MIC values.
-
Endpoint Reading: Operator-dependent differences in visually determining the endpoint of growth inhibition can introduce variability.
Q3: My MIC values are consistently higher than expected. What could be the cause?
A3: Consistently high MIC values often point to a systematic error in the assay setup. Common causes include:
-
Inoculum Too High: An inoculum density greater than the standard (approximately 5 x 10⁵ CFU/mL) can lead to artificially elevated MICs.[1][2]
-
This compound Degradation: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the assay medium. Always prepare fresh stock solutions for each experiment.[1]
-
Compound Precipitation: If this compound is not fully soluble in the solvent or precipitates upon dilution into the aqueous culture medium, the effective concentration will be lower than intended, leading to higher apparent MICs.
-
Resistant Organism: Verify the identity and expected susceptibility profile of your test organism. The strain may have acquired resistance.
Q4: My MIC values are consistently lower than expected. What should I investigate?
A4: Consistently low MICs suggest a different set of systematic issues:
-
Inoculum Too Low: An inoculum density lower than the standard may result in insufficient bacterial challenge, leading to artificially low MICs.[2]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) might be inhibiting bacterial growth, especially at higher concentrations.[1] It is crucial to run a solvent control to determine the maximum non-inhibitory concentration.[1]
-
Active Contamination: Contamination of the this compound stock with another, more potent, antimicrobial agent could be a remote possibility.
Q5: I am seeing "skipped wells" or trailing endpoints. How should I interpret these results?
A5:
-
Skipped Wells: This phenomenon—where growth appears at a higher concentration after being absent at a lower one—is often due to technical errors like inaccurate pipetting during serial dilution or well-to-well contamination.[1] It can also be caused by drug precipitation in a single well.[1] Such results are generally considered invalid and the assay should be repeated.
-
Trailing Endpoints: This is characterized by reduced but still visible growth across a range of higher antibiotic concentrations, making the true MIC endpoint difficult to determine.[2] This can occur if the agent is bacteriostatic rather than bactericidal. For trailing, the endpoint should be read as the lowest concentration that causes a significant reduction (e.g., ~80%) in growth compared to the positive control.[2] Sticking to a consistent reading method is key.
Data Presentation
Table 1: Key Parameters for Broth Microdilution MIC Assay
This table outlines the standardized parameters based on CLSI guidelines for performing a reproducible MIC assay.[3][4]
| Parameter | Recommendation | Common Source of Error |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Lot-to-lot variability; incorrect pH. |
| Inoculum Density | Final concentration of ~5 x 10⁵ CFU/mL | Incorrect preparation from 0.5 McFarland standard. |
| Drug Dilutions | Two-fold serial dilutions in CAMHB | Pipetting errors; improper mixing. |
| Incubation Temp. | 35°C ± 2°C | Incubator not calibrated; uneven heat distribution. |
| Incubation Time | 16-20 hours for most aerobic bacteria | Inconsistent timing can alter growth and MIC. |
| Volume per Well | Typically 100 µL or 200 µL total | Inaccurate pipetting; evaporation during incubation. |
Table 2: Example Quality Control (QC) Ranges for Standard Strains
It is critical to run quality control strains with known MIC ranges in every assay to ensure its validity. While specific CLSI-approved QC ranges for this compound are not publicly documented, the following table for other agents illustrates the concept. Labs should establish their own internal QC ranges for this compound based on replicate testing or obtain them from the compound supplier.
| QC Strain | Example Antibiotic | Expected MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | Fosfomycin (B1673569) | 0.5 - 4.0[5] |
| Staphylococcus aureus ATCC 29213 | Ciprofloxacin (B1669076) | 0.12 - 0.5[6] |
| Pseudomonas aeruginosa ATCC 27853 | Meropenem | 0.25 - 2.0 |
| Enterococcus faecalis ATCC 29212 | Ampicillin | 0.5 - 2.0 |
Experimental Protocols
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[3]
1. Preparation of this compound Stock Solution: a. Prepare a stock solution in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) at a concentration 100x the highest desired final concentration. b. Sterilize the stock solution by filtering through a 0.22 µm syringe filter if not prepared aseptically. c. Prepare fresh for each experiment to avoid degradation.[1]
2. Inoculum Preparation: a. From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (this corresponds to approximately 1.5 x 10⁸ CFU/mL).[2] d. Within 15 minutes of preparation, dilute this standardized suspension 1:150 in CAMHB to achieve a density of ~1 x 10⁶ CFU/mL. This will be the working inoculum.
3. Microtiter Plate Preparation: a. Use a standard 96-well sterile microtiter plate. b. Prepare two-fold serial dilutions of the this compound stock solution directly in the plate using CAMHB. Typically, this is done by adding 50 µL of CAMHB to wells 2-11. Add 100 µL of the highest drug concentration to well 1. Serially transfer 50 µL from well 1 to well 2, mix, and continue across to well 10. Discard the final 50 µL from well 10. c. The final drug concentrations will be half of what is prepared in this step, after the addition of the inoculum. d. Controls:
- Growth Control (Well 11): 50 µL of CAMHB (no drug).
- Sterility Control (Well 12): 100 µL of uninoculated CAMHB (no drug, no bacteria).
4. Inoculation: a. Add 50 µL of the working inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). b. The final volume in each well is now 100 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.
5. Incubation: a. Cover the plate with a lid or adhesive seal to prevent evaporation. b. Incubate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading the MIC: a. Place the plate on a dark, non-reflective surface or use a reading mirror. b. The sterility control (well 12) should be clear. c. The growth control (well 11) should show robust turbidity. d. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism (the first clear well). Record the result in µg/mL.
Visualizations
Diagrams and Workflows
Caption: A troubleshooting flowchart for diagnosing inconsistent MIC results.
Caption: Standard experimental workflow for a broth microdilution MIC assay.
Caption: this compound acts as a beta-lactamase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. Interpretive criteria and quality control parameters for determining bacterial susceptibility to fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proposed interpretive criteria and quality control parameters for testing in vitro susceptibility of Neisseria gonorrhoeae to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pluracidomycin A Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Pluracidomycin A dosage for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my in vitro experiment?
A1: The optimal concentration of this compound depends on the specific bacterial strain, the experimental goals (e.g., determining minimum inhibitory concentration [MIC], studying effects on signaling pathways), and the culture conditions. It is crucial to determine the MIC for your specific strain of interest as a starting point.[1][2] For experiments investigating sub-inhibitory effects, concentrations below the MIC should be used.
Q2: How should I prepare a stock solution of this compound?
A2: Due to its chemical properties, dissolving this compound may require a specific solvent. For many antibiotics, initial stock solutions are prepared in dimethyl sulfoxide (B87167) (DMSO) or sterile deionized water.[3] It is critical to ensure the final concentration of the solvent in the cell culture medium is not toxic to the cells, typically below 0.5%, and ideally at 0.1% or lower. Always verify the solubility of this compound from the supplier's datasheet or through small-scale solubility tests.
Q3: I am observing precipitation of this compound in my culture medium. What should I do?
A3: Precipitation can occur if the concentration of this compound exceeds its solubility in the culture medium.[4] To troubleshoot this:
-
Ensure the stock solution is fully dissolved before adding it to the medium.
-
Pre-warm the medium to 37°C before adding the stock solution. Add the stock solution drop-wise while gently vortexing.
-
Check the pH of your culture medium , as deviations from the optimal range (typically 7.2-7.4) can affect compound solubility.[4]
-
Consider the final solvent concentration. If using DMSO, ensure it is at a high enough concentration to maintain solubility without being toxic to the cells.
Q4: For how long is this compound stable in my culture medium at 37°C?
A4: The stability of antibiotics in culture media can vary. Beta-lactam antibiotics, for example, can degrade over time in solution.[5] It is recommended to prepare fresh solutions for each experiment. If long-term incubation is required, the stability of this compound under your specific experimental conditions (media type, temperature, pH) should be empirically determined. This can be done by measuring the concentration of the active compound at different time points using methods like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Possible Causes and Solutions:
| Observation | Potential Cause | Recommended Action |
| High variability in MIC values between replicate experiments. | Inconsistent inoculum density. | Standardize the bacterial inoculum to a 0.5 McFarland standard for each experiment.[2] |
| Improper serial dilutions. | Ensure accurate and thorough mixing at each step of the serial dilution process. Use calibrated pipettes. | |
| Contamination of the bacterial culture or medium. | Perform a purity check of the bacterial culture by streaking on an appropriate agar (B569324) plate. Use aseptic techniques throughout the experiment. | |
| No bacterial growth in the positive control well. | Inactive bacterial inoculum. | Use a fresh bacterial culture for inoculum preparation. |
| Errors in media preparation. | Verify the composition and pH of the culture medium. | |
| Growth observed in all wells, including high antibiotic concentrations. | Bacterial resistance to this compound. | Confirm the identity and expected susceptibility of the bacterial strain. |
| Inactive this compound. | Use a fresh stock solution of this compound. Check the storage conditions and expiration date of the compound. |
Issue 2: Unexpected Cytotoxicity in Host Cells
Possible Causes and Solutions:
| Observation | Potential Cause | Recommended Action |
| High levels of host cell death at concentrations intended to be non-toxic. | Solvent toxicity. | Run a vehicle control with the solvent (e.g., DMSO) at the same final concentration used in the experiment to assess its toxicity. |
| Intrinsic cytotoxicity of this compound. | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH assay) to determine the 50% inhibitory concentration (IC50) of this compound on your specific host cell line.[6][7] | |
| Interaction with media components. | Some compounds can interact with components in the serum or media, leading to toxic byproducts. Consider using a serum-free medium for a short duration to test this. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
(Note: This table should be populated with experimentally determined data.)
| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference/Internal Study ID |
| Escherichia coli ATCC 25922 | Data not available | Data not available | |
| Staphylococcus aureus ATCC 29213 | Data not available | Data not available | |
| Pseudomonas aeruginosa ATCC 27853 | Data not available | Data not available | |
| Enterococcus faecalis ATCC 29212 | Data not available | Data not available |
Table 2: Cytotoxicity (IC50) of this compound on various cell lines.
(Note: This table should be populated with experimentally determined data.)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference/Internal Study ID |
| HEK293 | MTT | 24 | Data not available | |
| HeLa | LDH | 48 | Data not available | |
| A549 | Resazurin | 72 | Data not available |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial culture medium.[3]
-
This compound stock solution.
-
Bacterial culture in the logarithmic growth phase.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of broth to all wells of the microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control well (broth only).
-
Include a growth control well (inoculum without antibiotic).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[2]
-
Protocol 2: Cytotoxicity Assay using MTT
-
Cell Seeding:
-
Seed host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent as the highest antibiotic concentration) and a positive control for cell death.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting guide for inconsistent MIC results.
Caption: Potential effects of this compound on bacterial signaling.
References
- 1. idexx.dk [idexx.dk]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro stability study of 10 beta-lactam antibiotics in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Pluracidomycin A Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Pluracidomycin A in various experimental media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions?
A1: this compound, a carbapenem-like β-lactam antibiotic, is susceptible to degradation in aqueous solutions. The primary route of degradation is the hydrolysis of the β-lactam ring, which is a characteristic instability of this class of antibiotics. The rate of degradation is significantly influenced by the pH and temperature of the medium.
Q2: How does pH affect the stability of this compound?
A2: The stability of β-lactam antibiotics, including carbapenems, is highly pH-dependent. Generally, they exhibit maximum stability in the slightly acidic to neutral pH range (pH 6-7). Under acidic or alkaline conditions, the rate of hydrolysis of the β-lactam ring increases, leading to a loss of antibacterial activity.
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of this compound. For optimal stability, solutions should be prepared fresh and, if necessary, stored at refrigerated temperatures (2-8°C) for short periods. Long-term storage of this compound in solution, even when frozen, may not prevent degradation and should be validated for specific experimental needs.
Q4: Is this compound susceptible to enzymatic degradation?
A4: Yes, as a β-lactam antibiotic, this compound is a potential substrate for β-lactamase enzymes. These enzymes, produced by some bacteria, catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic inactive. When working with bacterial cultures or lysates that may contain β-lactamases, the potential for enzymatic degradation should be considered.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation product of this compound is expected to result from the hydrolytic cleavage of the β-lactam ring. This would lead to the formation of an inactive, ring-opened structure. Further degradation may occur depending on the specific conditions, potentially involving modifications to the sulfooxyethyl side chain.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected bioactivity of this compound in our experiments.
| Possible Cause | Troubleshooting Steps |
| Degradation due to improper solution pH. | 1. Verify the pH of your experimental medium. 2. Adjust the pH of the medium to the optimal range for carbapenem (B1253116) stability (typically pH 6-7) if experimentally feasible. 3. Prepare fresh solutions of this compound immediately before use. |
| Thermal degradation. | 1. Avoid exposing this compound solutions to high temperatures. 2. If short-term storage is necessary, keep solutions on ice or refrigerated. 3. For longer-term experiments, consider the stability profile at the experimental temperature and refresh the this compound solution as needed. |
| Enzymatic degradation by β-lactamases. | 1. If working with β-lactamase-producing organisms, consider the use of a β-lactamase inhibitor if it does not interfere with the experiment. 2. Minimize the incubation time of this compound with the biological system where possible. |
| Photodegradation. | 1. Protect this compound solutions from direct light, especially UV light, by using amber vials or covering containers with aluminum foil. |
Problem: Appearance of unexpected peaks during HPLC analysis of this compound samples.
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products. | 1. Compare the chromatograms of fresh and aged or stressed samples to identify potential degradation peaks. 2. The primary degradation product will likely have a different retention time due to the change in polarity after β-lactam ring opening. 3. Refer to the proposed degradation pathway to hypothesize the structures of the degradation products. |
| Interaction with media components. | 1. Analyze a blank medium sample to rule out interfering peaks. 2. Assess the compatibility of this compound with all components of your experimental medium. |
Quantitative Data on Carbapenem Stability (for comparative purposes)
| Carbapenem | Medium/Condition | Temperature (°C) | pH | Time to 10% Degradation (t90) |
| Imipenem | 0.9% NaCl | 25 | ~6.0 | ~4 hours |
| 5% Dextrose | 25 | ~4.5 | ~2 hours | |
| Phosphate (B84403) Buffer | 37 | 7.4 | < 1 hour | |
| Meropenem | 0.9% NaCl | 25 | ~6.5 | ~8 hours |
| 5% Dextrose | 25 | ~4.5 | ~3 hours | |
| Mueller-Hinton Broth | 37 | 7.3 | ~6 hours |
Note: This data is compiled from various literature sources and should be used for estimation purposes only. Actual stability will depend on the specific formulation, buffer components, and other experimental variables.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies of this compound
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a shorter duration (e.g., 30 minutes, 1, 2, 4 hours) due to the higher reactivity of β-lactams in basic conditions. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) for a defined period (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined duration. A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound (General Approach)
A stability-indicating method is crucial for separating the active pharmaceutical ingredient from its degradation products, allowing for accurate quantification of stability.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer, pH adjusted to the low-to-mid range) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to separate the polar parent drug from its potentially more polar degradation products.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound.
Visualizations
Figure 1. A generalized experimental workflow for assessing the stability of this compound.
Figure 2. Proposed primary degradation pathway for this compound.
References
Technical Support Center: Overcoming Pluracidomycin A Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Pluracidomycin A for experimental research.
Frequently Asked Questions (FAQs)
Q1: Where can I find specific solubility data for this compound in common solvents like water, DMSO, or ethanol?
A1: Currently, there is limited publicly available quantitative data on the solubility of this compound in common laboratory solvents. The chemical structure of this compound, which contains a carboxylic acid and two sulfate (B86663) groups, suggests that its solubility is likely to be highly dependent on the pH of the aqueous solution.[1][2] Researchers will typically need to determine the optimal solvent and conditions empirically for their specific experimental needs.
Q2: What is the predicted solubility behavior of this compound based on its chemical structure?
A2: this compound is a polar organic molecule with multiple ionizable functional groups.[1][2] The presence of acidic protons on the carboxylic acid and sulfate groups indicates that the compound's charge state, and therefore its solubility in aqueous media, can be significantly influenced by pH. At neutral or alkaline pH, these groups will be deprotonated, forming a more polar, and likely more water-soluble, salt form.
Q3: What are the initial recommended solvents to try for solubilizing this compound?
A3: For initial solubility testing of a polar compound like this compound, it is recommended to start with purified water, adjusting the pH as necessary. If aqueous solubility is insufficient, a water-miscible organic co-solvent system can be explored.[3][4] Dimethyl sulfoxide (B87167) (DMSO) is a powerful and common solvent for creating high-concentration stock solutions of many research compounds.[5]
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to addressing common solubility challenges you may encounter during your experiments.
Problem: My this compound powder is not dissolving in water at a neutral pH.
-
Cause: The protonated form of this compound at neutral or acidic pH may have limited water solubility.
-
Solution: Adjusting the pH of the aqueous solution can significantly improve solubility. Since this compound is acidic, increasing the pH to slightly alkaline conditions (e.g., pH 7.5-8.5) will deprotonate the acidic functional groups, leading to the formation of a more soluble salt.
Problem: I need to prepare a high-concentration stock solution of this compound for my in vitro assays.
-
Cause: Achieving a high concentration in a purely aqueous buffer might be difficult, even with pH adjustment.
-
Solution: The use of a co-solvent system is a common strategy to enhance the solubility of poorly soluble drugs.[3] You can first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with your aqueous buffer to the final desired concentration.[6] Ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause toxicity or off-target effects.
Problem: After adding my this compound stock solution (dissolved in an organic solvent) to my aqueous assay buffer, a precipitate forms.
-
Cause: The drug may be precipitating out of solution when the concentration of the organic co-solvent is significantly lowered upon dilution into the aqueous buffer.
-
Solution: There are several approaches to mitigate this issue:
-
Decrease the stock solution concentration: Prepare a less concentrated stock solution to reduce the degree of supersaturation upon dilution.
-
Increase the final co-solvent concentration: Ensure your final assay buffer contains a low percentage of the co-solvent (e.g., 0.1-1% DMSO) to help maintain solubility. Always include a vehicle control with the same co-solvent concentration in your experiments.
-
Use sonication or gentle warming: These methods can help to redissolve small amounts of precipitate and create a more homogeneous solution. Be cautious with heat-sensitive compounds like antibiotics.[7]
-
Data Presentation
| Solvent | Polarity | Dielectric Constant (20°C) | Boiling Point (°C) | Notes for Biological Assays |
| Water | High | 80.1 | 100 | Ideal for most biological assays; pH can be adjusted. |
| Dimethyl Sulfoxide (DMSO) | High | 47.2 | 189 | A strong solvent for many organic compounds; typically used at <1% in final assay volume. |
| Ethanol | High | 24.5 | 78.4 | A common co-solvent, but can have biological effects at higher concentrations. |
| Methanol | High | 33.0 | 64.7 | Can be used as a co-solvent but is generally more toxic than ethanol. |
| Propylene Glycol | Medium | 32.0 | 188.2 | A less toxic co-solvent option for in vivo and in vitro work. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using pH Adjustment
-
Weigh the desired amount of this compound powder.
-
Add a small volume of purified water to create a slurry.
-
While stirring, add a dilute basic solution (e.g., 0.1 N NaOH) dropwise to raise the pH.
-
Monitor the pH and continue to add the basic solution until the this compound is fully dissolved. Aim for a pH range of 7.5-8.5.
-
Once dissolved, add your desired buffer (e.g., PBS) to reach the final volume and concentration.
-
Sterile filter the stock solution using a 0.22 µm syringe filter.[7][8]
-
Aliquot and store at -20°C or as recommended by the supplier.[9]
Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent
-
Weigh the desired amount of this compound powder into a sterile tube.
-
Add a minimal volume of a water-miscible organic solvent (e.g., DMSO) to completely dissolve the powder. Vortex or sonicate briefly if necessary.
-
Once fully dissolved, slowly add the desired aqueous buffer (e.g., PBS or cell culture medium) to the organic solution while vortexing to reach the final desired stock concentration.
-
Ensure the final concentration of the organic solvent in your stock solution is known.
-
Sterile filter the solution if necessary, using a filter compatible with the organic solvent (e.g., nylon for DMSO).[9]
-
Aliquot and store at -20°C.
Visualizations
Caption: Workflow for determining a suitable solvent for this compound.
References
- 1. PubChemLite - Pluracidomycin (C9H11NO10S2) [pubchemlite.lcsb.uni.lu]
- 2. Pluracidomycin | C9H11NO10S2 | CID 44144520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Co-solvency: Significance and symbolism [wisdomlib.org]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. static.igem.org [static.igem.org]
- 9. eeescience.utoledo.edu [eeescience.utoledo.edu]
Identifying and mitigating Pluracidomycin A experimental artifacts
Welcome to the technical support center for Pluracidomycin A. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential experimental artifacts when working with this carbapenem (B1253116) antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a carbapenem antibiotic. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.[1][2]
Q2: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent. What are the potential causes?
A2: Inconsistent MIC results are a common issue in antimicrobial susceptibility testing and can arise from several factors:
-
Inoculum Size: The density of the bacterial suspension is critical. A higher than standard inoculum can lead to an "inoculum effect," where the antibiotic is enzymatically degraded at a faster rate, resulting in falsely elevated MIC values. Conversely, an inoculum that is too light may lead to falsely low MICs.[3][4]
-
Compound Stability: Carbapenems are known to be unstable in aqueous solutions.[5][6] The stability of this compound can be affected by pH, temperature, and the buffer system used. Degradation of the compound during the experiment will lead to a lower effective concentration and consequently, higher apparent MICs.
-
Assay Conditions: Variations in incubation time, temperature, and the specific formulation of the Mueller-Hinton broth can impact both bacterial growth and antibiotic activity.[4]
-
Plasticware Binding: Cationic compounds can non-specifically bind to the surface of standard polystyrene microplates, reducing the effective concentration of the antibiotic in the well.[7][8]
-
Edge Effect: In microplate-based assays, wells on the perimeter of the plate are more prone to evaporation, which can concentrate the media components and affect bacterial growth and antibiotic efficacy.[5][6][9]
Q3: I'm observing "skipped wells" in my broth microdilution assay. What does this mean?
A3: "Skipped wells" refer to the observation of no bacterial growth at a lower concentration of an antibiotic, while growth is present at higher concentrations. This can be due to technical errors, such as improper dilution, or a paradoxical effect of the compound. If you observe skipped wells, it is recommended to repeat the experiment to rule out technical error.[10]
Q4: How should I prepare and store my this compound stock solution?
A4: To ensure the stability and potency of this compound, it is crucial to follow proper stock solution preparation and storage procedures. While specific data for this compound is limited, general guidelines for carbapenems and other antibiotics should be followed. Most antibiotic powders should be stored at 4°C or -20°C in the dark, protected from moisture. Stock solutions are typically prepared at a high concentration (e.g., 1000x) in a suitable solvent (often sterile water or a buffer, though solubility should be confirmed) and stored in aliquots at -20°C or -70°C to minimize freeze-thaw cycles.[11] For β-lactam antibiotics, storage at -70°C is recommended for long-term stability.[12]
Q5: Are there known off-target effects of this compound on host cells?
A5: Specific off-target effects of this compound on mammalian host cells are not well-documented in the readily available literature. However, it is a common concern for small molecule inhibitors. Antibiotics used in cell culture have been shown to induce genetic changes and affect gene expression in host cells.[13] If you suspect off-target effects in your experiments, it is advisable to perform control experiments, such as cytotoxicity assays and gene expression analysis, on your host cells in the presence of this compound.
Troubleshooting Guides
Troubleshooting Inconsistent MIC Results
This guide provides a step-by-step approach to diagnosing and resolving variability in Minimum Inhibitory Concentration (MIC) assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inoculum Preparation | Verify the density of the bacterial suspension. | Strictly adhere to the protocol for preparing a 0.5 McFarland standard. Ensure the final inoculum density in the wells is approximately 5 x 10^5 CFU/mL.[2] |
| Compound Instability | Prepare fresh dilutions for each experiment. | Prepare this compound dilutions immediately before use from a freshly thawed aliquot of the stock solution. Avoid repeated freeze-thaw cycles. |
| Assay Conditions | Standardize incubation time and temperature. | Ensure consistent incubation times (e.g., 18-24 hours) and a stable temperature (35-37°C).[10] Use cation-adjusted Mueller-Hinton broth from a reliable source. |
| Plasticware Binding | Test for compound binding to the microplate. | Perform a recovery experiment to quantify the amount of this compound lost to the plastic surface. Consider using low-binding plates or pre-treating plates with a blocking agent like BSA.[1] |
| Edge Effect | Mitigate evaporation from outer wells. | Fill the outer wells with sterile water or media and do not use them for experimental data.[5][9] Use low-evaporation lids or sealing tapes.[5][6] |
| Bacterial Strain Integrity | Confirm the purity and identity of the bacterial strain. | Streak the bacterial culture on a non-selective agar (B569324) plate to check for uniform colony morphology. Perform identity confirmation tests if necessary.[4] |
Investigating Potential Off-Target Effects on Host Cells
If you are concerned that this compound is affecting your host cells, this guide provides a workflow to assess potential off-target effects.
| Experimental Question | Recommended Assay | Methodology Summary |
| Is this compound cytotoxic to my host cells? | Cytotoxicity Assay (e.g., MTT, LDH) | Culture host cells with a range of this compound concentrations. Measure cell viability or membrane integrity after a relevant incubation period. |
| Does this compound alter gene expression in host cells? | Quantitative PCR (qPCR) or RNA-Seq | Treat host cells with this compound. Isolate RNA and analyze the expression of key genes, particularly those involved in stress response and apoptosis.[13] |
| Does this compound induce a stress response? | Western Blot for Stress Markers | Treat host cells with this compound. Prepare cell lysates and perform Western blotting for markers of cellular stress, such as heat shock proteins or apoptosis-related proteins. |
Experimental Protocols
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for carbapenems.[2][14]
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (round or conical bottom)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or broth
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[2]
-
-
Preparation of this compound Dilutions:
-
Perform a two-fold serial dilution of this compound in CAMHB in the 96-well plate. The final volume in each well before adding the inoculum should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.[10]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol: Assessing Non-Specific Binding to Plasticware
This protocol helps quantify the amount of this compound that may be lost due to binding to microplate surfaces.[1]
Materials:
-
This compound stock solution
-
Assay buffer (e.g., PBS or cell culture medium)
-
96-well plate to be tested
-
Low-binding microcentrifuge tubes
-
Analytical instrument (e.g., HPLC-UV) for quantifying this compound
Procedure:
-
Prepare Working Solution: Dilute the this compound stock solution in the assay buffer to the final concentration used in your experiments.
-
Prepare "Time 0" Standard: Immediately after preparing the working solution, transfer an aliquot to a low-binding tube. This will serve as your 100% reference.
-
Incubate in Plate: Add the same volume of the working solution to several wells of the test plate.
-
Incubate: Cover the plate and incubate under the same conditions as your actual assay (e.g., duration, temperature).
-
Collect Supernatant: After incubation, carefully collect the entire volume from each well into new low-binding tubes.
-
Quantify: Analyze the concentration of this compound in the "Time 0" standard and the supernatant samples using a validated analytical method like HPLC.
-
Calculate Loss: The percentage of compound lost to the plastic is calculated as: [1 - (Concentration in Supernatant / Concentration in "Time 0" Standard)] x 100.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. ecdc.europa.eu [ecdc.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 6. The edge effect in microplate assays [wakoautomation.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 10. benchchem.com [benchchem.com]
- 11. Antibiotic Stocks [protocols.io]
- 12. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Archive: Common Use of Antibiotics in Cells Grown for Research Could Distort Tests | UC San Francisco [ucsf.edu]
- 14. Broth microdilution assay [bio-protocol.org]
Technical Support Center: Pluracidomycin A Resistance Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the development of resistance to Pluracidomycin A in laboratory bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a carbapenem (B1253116) antibiotic, which belongs to the broader class of β-lactam antibiotics. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by covalently binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.
Q2: What are the expected mechanisms of resistance to this compound?
While specific studies on this compound resistance are limited, based on its classification as a carbapenem, the primary mechanisms of resistance are expected to be:
-
Enzymatic Degradation: Production of β-lactamase enzymes, particularly carbapenemases, that can hydrolyze the β-lactam ring of this compound, rendering it inactive.[1]
-
Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs) due to mutations in the encoding genes (e.g., mrdA, ftsI).[2][3][4] These changes can reduce the binding affinity of this compound to its target.
-
Reduced Permeability: Decreased influx of the antibiotic into the bacterial cell, often due to the loss or downregulation of outer membrane porins (e.g., OprD in Pseudomonas aeruginosa).[1]
-
Efflux Pump Upregulation: Increased expression of multidrug efflux pumps that actively transport this compound out of the cell before it can reach its PBP targets.[1][5][6][7]
Q3: How can I induce this compound resistance in my laboratory strains?
A common and effective method is Adaptive Laboratory Evolution (ALE) . This involves serially passaging a bacterial culture in the presence of gradually increasing concentrations of this compound. This selective pressure encourages the survival and proliferation of mutants with increased resistance.
Q4: What is a Minimum Inhibitory Concentration (MIC) and why is it important?
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] Determining the MIC is crucial for quantifying the level of resistance. A significant increase in the MIC of this compound for an evolved strain compared to the parental strain indicates the development of resistance.
Troubleshooting Guides
Issue 1: No observed increase in MIC after several passages in the presence of this compound.
| Possible Cause | Troubleshooting Step |
| Sub-optimal antibiotic concentration. | Ensure the starting concentration of this compound is close to the initial MIC of the parental strain (e.g., 0.5x MIC) to apply sufficient selective pressure without immediately killing the entire population. |
| Inoculum size is too small. | A larger initial population increases the probability of spontaneous resistant mutants arising. Standardize your inoculum to a consistent and adequate density (e.g., 10^5 - 10^6 CFU/mL). |
| Instability of this compound in the culture medium. | Prepare fresh stock solutions of this compound for each experiment. Some β-lactams can be unstable in solution over time, especially at 37°C. |
| Bacterial strain has a low intrinsic mutation rate. | Consider using a hypermutator strain (e.g., deficient in mismatch repair) as a positive control to validate the experimental setup for resistance evolution. |
Issue 2: The entire bacterial culture dies after the first passage with this compound.
| Possible Cause | Troubleshooting Step |
| Initial antibiotic concentration is too high. | Start the ALE experiment with a sub-lethal concentration of this compound (e.g., 0.25x or 0.5x the initial MIC). |
| Inaccurate initial MIC determination. | Re-determine the MIC of the parental strain using a standardized method like broth microdilution to ensure accuracy. |
| High bactericidal activity of this compound against the specific strain. | Decrease the initial exposure concentration even further and consider a more gradual increase in concentration over subsequent passages. |
Issue 3: Inconsistent MIC results for the evolved strains.
| Possible Cause | Troubleshooting Step |
| Heterogeneous population of resistant mutants. | After the final passage, streak the evolved culture on an agar (B569324) plate containing a selective concentration of this compound and isolate single colonies for individual MIC testing. This will ensure you are testing a clonal population. |
| Variability in the MIC assay. | Strictly adhere to a standardized MIC determination protocol (e.g., CLSI or EUCAST guidelines).[9] Ensure consistent inoculum density, incubation time, and reading of results. Run a quality control strain with a known MIC in parallel.[10] |
| Contamination of the culture. | Perform a Gram stain and streak for single colonies on non-selective agar to check for contamination. |
Experimental Protocols
Protocol 1: Adaptive Laboratory Evolution of this compound Resistance
-
Initial MIC Determination: Determine the baseline MIC of this compound for the parental bacterial strain using the broth microdilution method.
-
Preparation of Cultures: Inoculate a fresh culture of the parental strain in a suitable broth medium and grow to the mid-logarithmic phase.
-
Initial Exposure: Dilute the culture to a standardized density (e.g., 5 x 10^5 CFU/mL) in fresh broth containing this compound at a concentration of 0.5x the initial MIC.
-
Incubation: Incubate the culture under appropriate conditions (e.g., 37°C with shaking) for 18-24 hours.
-
Serial Passage: After incubation, dilute the culture from the tube with the highest antibiotic concentration that shows visible growth into a new series of tubes with fresh broth and a two-fold gradient of increasing this compound concentrations.
-
Repeat Passaging: Repeat step 5 daily for a predetermined number of days or until a significant increase in the MIC is observed.
-
Isolation of Resistant Mutants: After the final passage, streak the culture from the highest tolerated this compound concentration onto an agar plate containing the same antibiotic concentration to isolate single colonies.
-
Confirmation of Resistance: Pick individual colonies and determine their MIC for this compound to confirm a stable resistant phenotype.
Protocol 2: Broth Microdilution for MIC Determination
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Grow the bacterial strain to be tested in CAMHB to the logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[10]
Data Presentation
Table 1: Hypothetical MIC Progression during Adaptive Laboratory Evolution against this compound
| Bacterial Strain | Day 0 (Parental) MIC (µg/mL) | Day 5 MIC (µg/mL) | Day 10 MIC (µg/mL) | Day 15 MIC (µg/mL) | Fold Increase in MIC |
| Escherichia coli | 0.125 | 1 | 8 | 32 | 256 |
| Staphylococcus aureus | 0.25 | 2 | 16 | 64 | 256 |
| Pseudomonas aeruginosa | 1 | 8 | 64 | >256 | >256 |
| Klebsiella pneumoniae | 0.5 | 4 | 32 | 128 | 256 |
Visualizations
Caption: Workflow for adaptive laboratory evolution of this compound resistance.
References
- 1. Carbapenem resistance: overview of the problem and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between penicillin-binding protein 2 mutations and carbapenem resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Overproduction of efflux pumps caused reduced susceptibility to carbapenem under consecutive imipenem-selected stress in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interplay of Efflux System, ampC, and oprD Expression in Carbapenem Resistance of Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. New Antibiotics for Staphylococcus aureus Infection: An Update from the World Association of Infectious Diseases and Immunological Disorders (WAidid) and the Italian Society of Anti-Infective Therapy (SITA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ecdc.europa.eu [ecdc.europa.eu]
- 10. Association Between Types of Carbapenemase and Clinical Outcomes of Infection Due to Carbapenem Resistance Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid evolution drives the rise and fall of carbapenem resistance during an acute Pseudomonas aeruginosa infection | bioRxiv [biorxiv.org]
- 12. Progressive Sub-MIC Exposure of Klebsiella pneumoniae 43816 to Cephalothin Induces the Evolution of Beta-Lactam Resistance without Acquisition of Beta-Lactamase Genes | MDPI [mdpi.com]
Methods for improving Pluracidomycin A efficacy in vitro
Welcome to the technical support center for Pluracidomycin A. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro experiments aimed at enhancing the efficacy of beta-lactam antibiotics using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a beta-lactamase inhibitor. It has weak intrinsic antibacterial activity. Its primary role is to function as a potentiator, meaning it enhances the effectiveness of other antibiotics. Specifically, it protects beta-lactam antibiotics (e.g., penicillins, cephalosporins) from degradation by bacterial enzymes called beta-lactamases.[1] These enzymes are a common cause of antibiotic resistance.
Q2: How does this compound improve the efficacy of a beta-lactam antibiotic?
A2: Many resistant bacteria produce beta-lactamase enzymes that hydrolyze (break open) the critical beta-lactam ring structure of antibiotics like penicillin, rendering them inactive. This compound acts as a "suicide inhibitor" by irreversibly binding to the beta-lactamase enzyme. This neutralizes the enzyme, allowing the partner beta-lactam antibiotic to remain intact and effectively inhibit bacterial cell wall synthesis, leading to cell death.
Caption: Mechanism of this compound in overcoming beta-lactam resistance.
Q3: What does "synergy" mean in the context of antibiotic testing?
A3: Synergy occurs when the combined effect of two drugs is significantly greater than the sum of their individual effects.[2] For antibiotic combinations, this means that the drugs together can inhibit bacterial growth at concentrations much lower than what would be required for each drug alone.[2] This is quantified using the Fractional Inhibitory Concentration (FIC) Index.
Troubleshooting Guide
Problem: My beta-lactam antibiotic is ineffective against a specific bacterial strain. How can I determine if this compound will help?
| Question | Possible Cause | Recommended Action |
| 1. Is the resistance mechanism known? | The bacterium may be resistant due to beta-lactamase production. Other mechanisms like efflux pumps or target modification will not be affected by this compound. | Perform a Beta-Lactamase Activity Assay. A positive result indicates that this compound may be effective. If negative, the resistance is likely due to other mechanisms. |
| 2. How do I test for synergy in vitro? | A quantitative assessment is needed to confirm that this compound restores the beta-lactam's activity. | Conduct a Checkerboard Assay. This is the standard method to determine the Minimum Inhibitory Concentrations (MICs) of the combination and calculate the FIC index to quantify synergy.[3] |
Problem: My checkerboard assay results are inconsistent or difficult to interpret.
| Question | Possible Cause | Recommended Action |
| 1. Are the MICs for the individual drugs consistent with previous experiments? | Inaccurate Inoculum Density: The starting bacterial concentration is critical. An incorrect density will shift MIC values.[2] | Standardize your inoculum preparation to a 0.5 McFarland standard to ensure a final concentration of ~5 x 10^5 CFU/mL in each well.[2] Use a spectrophotometer for accuracy. |
| 2. Are you observing "skipped wells" or paradoxical growth? | Bacterial Clumping or Contamination: This can lead to growth in wells with high antibiotic concentrations.[2] Eagle Effect: Some beta-lactams show reduced activity at very high concentrations.[2] | Ensure the bacterial suspension is homogenous before inoculation. Use proper aseptic techniques. For the Eagle effect, a time-kill assay can provide a clearer picture of the bactericidal activity over time. |
| 3. Do the wells on the edge of the 96-well plate show abnormal growth? | Edge Effects: Evaporation from outer wells can concentrate the media and antibiotics, affecting results.[2] | Mitigate this by filling the perimeter wells with sterile broth or water and not using them for experimental data points.[2] |
| 4. Is this compound or the partner antibiotic stable? | Antibiotic Degradation: Beta-lactam antibiotics can be unstable in solution, especially during long incubation periods at 37°C.[2] | Prepare fresh stock solutions for each experiment. Minimize the time between preparation and use. |
Caption: Troubleshooting logic for failed synergy experiments.
Data Presentation
Table 1: Illustrative MIC Data from a Checkerboard Assay
This table shows representative data for a beta-lactamase-producing E. coli strain. The Minimum Inhibitory Concentration (MIC) of Ampicillin is significantly reduced in the presence of a fixed concentration of this compound.
| Antimicrobial Agent | MIC (µg/mL) | Fold Reduction in MIC |
| Ampicillin alone | 256 | - |
| This compound alone | >512 | - |
| Ampicillin + this compound (4 µg/mL) | 4 | 64-fold |
Table 2: Interpreting the Fractional Inhibitory Concentration (FIC) Index
The FIC Index is calculated from checkerboard assay data to define the nature of the antibiotic interaction.[4]
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
| FIC Index Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
This assay is used to determine the synergistic effect of this compound with a beta-lactam antibiotic.[3][4]
Caption: General workflow for the checkerboard microdilution assay.
Methodology:
-
Preparation: Prepare stock solutions of the beta-lactam antibiotic and this compound in an appropriate solvent. Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL per well.[2]
-
Plate Setup: In a 96-well microtiter plate, the beta-lactam antibiotic is serially diluted along the Y-axis (down the columns), while this compound is serially diluted along the X-axis (across the rows).[4] This creates a matrix of unique concentration combinations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[4] Control wells containing only the medium, bacteria alone, and each drug alone must be included.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. The FIC index is then calculated to determine synergy.[4]
Protocol 2: Beta-Lactamase Activity Assay
This colorimetric assay confirms the presence of beta-lactamase activity in a bacterial lysate.[5]
Methodology:
-
Sample Preparation: Prepare a bacterial cell lysate from the resistant strain via sonication or chemical lysis. Centrifuge to pellet cell debris and collect the supernatant containing the enzymes.
-
Reagents: The key reagent is a chromogenic cephalosporin, such as Nitrocefin. In its intact form, it is yellow. When hydrolyzed by beta-lactamase, it turns red.[5]
-
Assay:
-
Add the bacterial lysate supernatant to the wells of a microtiter plate.
-
Include a positive control (purified beta-lactamase) and a negative control (assay buffer).[5]
-
Add the Nitrocefin solution to all wells to start the reaction.
-
-
Measurement: Measure the change in absorbance at 490 nm over time using a microplate reader. A rapid increase in absorbance in the sample wells indicates the presence of beta-lactamase activity.
Protocol 3: Time-Kill Assay
This assay provides dynamic data on the rate of bacterial killing.[6]
Methodology:
-
Preparation: Prepare several flasks of broth containing a standardized bacterial inoculum (~5 x 10^5 CFU/mL).
-
Drug Addition: Add antibiotics to the flasks at desired concentrations (e.g., 0.5x MIC, 1x MIC). The conditions should include:
-
Growth Control (no drug)
-
Beta-lactam antibiotic alone
-
This compound alone
-
The combination of both agents
-
-
Incubation and Sampling: Incubate the flasks at 37°C, typically in a shaking incubator. At specific time points (e.g., 0, 2, 4, 6, 24 hours), remove an aliquot from each flask.
-
Enumeration: Perform serial dilutions of the aliquots and plate them on agar (B569324) to determine the number of viable bacteria (CFU/mL).
-
Analysis: Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[6]
References
- 1. CP-45,899, a beta-lactamase inhibitor that extends the antibacterial spectrum of beta-lactams: initial bacteriological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. assaygenie.com [assaygenie.com]
- 6. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
Impact of storage conditions on Pluracidomycin A potency
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage and handling of Pluracidomycin A to ensure its potency and stability during experiments.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the use of this compound, helping you to identify and resolve potential problems related to its storage and potency.
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended long-term storage conditions for this compound?
-
A1: For long-term storage, this compound should be stored at -20°C or lower. It is advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
-
Q2: How should I store this compound for short-term use?
-
A2: For short-term use, solutions of this compound can be stored at 2-8°C for a limited period. However, it is crucial to minimize the duration of storage in solution to prevent degradation.
-
-
Q3: My this compound solution has changed color. Is it still usable?
-
A3: A change in the color of the solution can be an indicator of chemical degradation. It is recommended to discard the solution and prepare a fresh one from a new aliquot.
-
-
Q4: I am observing lower than expected potency in my experiments. What could be the cause?
-
A4: Lower than expected potency can be due to several factors, including improper storage, repeated freeze-thaw cycles, or exposure to light. Review your storage and handling procedures to ensure they align with the recommended guidelines.
-
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Action |
| Reduced Potency | Improper storage temperature | Verify that this compound has been consistently stored at -20°C or below. |
| Repeated freeze-thaw cycles | Aliquot the stock solution to minimize the number of times it is thawed and refrozen. | |
| Exposure to light | Protect the stock solution and working solutions from light by using amber vials or wrapping containers in foil. | |
| Incorrect solvent | Ensure the solvent used is appropriate for this compound and does not promote degradation. | |
| Precipitate in Solution | Low solubility in the chosen solvent | Gently warm the solution or try a different solvent if compatible with your experimental setup. |
| Degradation product formation | If a precipitate forms after storage, it may indicate degradation. It is best to discard the solution. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Potency Assessment
This method is used to determine the concentration and purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable for this class of compounds.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of a modifying agent like trifluoroacetic acid (TFA) is a common starting point. The exact gradient will need to be optimized.
-
Detection: The wavelength for detection should be determined by measuring the UV absorbance spectrum of this compound.
-
Procedure:
-
Prepare a standard curve with known concentrations of this compound.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Integrate the peak area corresponding to this compound.
-
Determine the concentration of the sample by comparing its peak area to the standard curve.
-
2. Bioassay for Potency Determination
A bioassay measures the biological activity of the antibiotic against a susceptible microorganism.
-
Materials:
-
A susceptible bacterial strain (e.g., a strain of E. coli or S. aureus known to be sensitive to this class of antibiotics).
-
Appropriate growth medium (e.g., Mueller-Hinton agar).
-
Sterile petri dishes, pipettes, and other standard microbiology equipment.
-
-
Procedure:
-
Prepare a standardized inoculum of the susceptible bacterial strain.
-
Spread the inoculum evenly onto the surface of the agar (B569324) plates.
-
Apply sterile paper discs impregnated with known concentrations of this compound (for a standard curve) and the test sample to the agar surface.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zones of inhibition around each disc.
-
Plot the zone diameters of the standards against the logarithm of the concentration to create a standard curve.
-
Determine the potency of the test sample by interpolating its zone of inhibition on the standard curve.
-
Visualizations
The following diagram illustrates a general troubleshooting workflow when encountering issues with antibiotic potency.
Caption: Troubleshooting workflow for decreased antibiotic potency.
Addressing inconsistent results in Pluracidomycin A antibacterial assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in Pluracidomycin A antibacterial assays.
Introduction
This compound is a carbapenem (B1253116) antibiotic. Like other β-lactam antibiotics, it inhibits the synthesis of the bacterial cell wall, a mechanism that is crucial for its antibacterial activity. Inconsistent results in antibacterial susceptibility testing (AST) can arise from various factors, from procedural variations to the inherent properties of the compound. This guide aims to provide a structured approach to identifying and resolving common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a carbapenem antibiotic that inhibits bacterial cell wall synthesis. It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. By inactivating these proteins, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Q2: Which are the most common methods for determining the antibacterial activity of this compound?
A2: The most common methods are broth microdilution and agar (B569324) dilution, which are used to determine the Minimum Inhibitory Concentration (MIC). These methods are standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure consistency.
Q3: My MIC results for this compound are inconsistent. What are the likely causes?
A3: Inconsistent MIC values can stem from several factors:
-
Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too heavy or too light can lead to significant variations in MIC values, a phenomenon known as the "inoculum effect."
-
Media Composition and pH: The type of media, its pH, and cation concentrations can influence the activity of carbapenems. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Incubation Conditions: Time, temperature, and atmosphere (e.g., CO2 levels) of incubation must be strictly controlled as per standardized protocols.
-
This compound Stability: Like many β-lactam antibiotics, this compound may be susceptible to degradation in solution, which can be influenced by temperature and pH. It is advisable to prepare fresh solutions for each experiment.
-
Plastic Binding: Some antimicrobial agents can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration in the well.
Q4: What is the "inoculum effect" and how can I minimize it?
A4: The inoculum effect is the observation of a significant increase in the MIC when a higher-than-standard bacterial concentration is used in the test. To minimize this effect:
-
Strictly adhere to standardized inoculum preparation protocols (e.g., 0.5 McFarland standard).
-
Ensure the final inoculum concentration in the broth microdilution assay is approximately 5 x 10^5 CFU/mL.
-
Ensure thorough mixing of the bacterial suspension before inoculation to avoid clumps.
Q5: I am observing "skipped wells" in my broth microdilution assay. What does this mean?
A5: "Skipped wells" refer to the absence of bacterial growth in a well at a lower antibiotic concentration, while growth is observed in wells with higher concentrations. This can be caused by:
-
Contamination of a single well.
-
Errors in the dilution series.
-
The presence of a small, resistant subpopulation of bacteria.
-
Inadequate mixing of the inoculum.
If you observe skipped wells, it is recommended to repeat the assay, paying close attention to aseptic technique and proper dilution preparation.
Data Presentation
While extensive public data on the MIC50 and MIC90 of this compound against a wide range of bacterial strains is limited, the following table provides a template for organizing your experimental data and includes comparative data for other carbapenems against common bacterial pathogens.
| Organism | Antibiotic | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | This compound | Data not available | Data not available | Data not available | Data not available |
| Imipenem | 900+ | 0.015 - >128 | 0.03 | 32 | |
| Meropenem | 900+ | 0.008 - >128 | 0.03 | 16 | |
| Escherichia coli | This compound | Data not available | Data not available | Data not available | Data not available |
| Imipenem | 1571 | ≤0.03 - >32 | 0.25 | 0.5 | |
| Meropenem | 1571 | ≤0.03 - >32 | 0.06 | 0.12 | |
| Pseudomonas aeruginosa | This compound | Data not available | Data not available | Data not available | Data not available |
| Imipenem | 7452 | ≤0.25 - >32 | 2 | 8 | |
| Meropenem | 7452 | ≤0.12 - >32 | 1 | 4 |
Experimental Protocols
Broth Microdilution for MIC Determination (CLSI Guidelines)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.
1. Reagent and Media Preparation:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration 100 times the highest concentration to be tested. Sterilize by filtration through a 0.22 µm filter.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepare or obtain commercially prepared CAMHB. Ensure the calcium concentration is 20 to 25 mg/L and magnesium is 10 to 12.5 mg/L.[1]
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
2. Assay Procedure:
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing 100 µL of CAMHB (no bacteria or antibiotic).
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Broth microdilution experimental workflow.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Higher than expected MIC values | Inoculum too dense. | Standardize inoculum to 0.5 McFarland and dilute appropriately. |
| This compound degradation. | Prepare fresh stock solutions for each experiment. Store stock solutions at -70°C for short-term storage.[2] | |
| Cation concentration in media. | Use cation-adjusted Mueller-Hinton Broth (CAMHB).[1] | |
| Lower than expected MIC values | Inoculum too light. | Standardize inoculum to 0.5 McFarland and dilute appropriately. |
| Incorrect stock concentration. | Verify the concentration of the this compound stock solution. | |
| No growth in any wells (including growth control) | Inoculum not viable. | Use a fresh bacterial culture (18-24 hours old). |
| Incorrect media used. | Ensure CAMHB is used. | |
| Growth in sterility control well | Contamination. | Repeat the assay using aseptic techniques. |
| "Skipped wells" | Contamination, dilution error, or resistant subpopulation. | Repeat the assay with careful attention to technique. If the issue persists, consider plating the growth from the higher concentration wells to check for a resistant subpopulation. |
| Poorly defined endpoints | Bacterial swarming or trailing growth. | Read the MIC as the lowest concentration with a significant reduction in growth compared to the growth control. For some bacteria, this may be an 80% reduction in turbidity. |
| Variable results between experiments | Inconsistent inoculum preparation. | Use a spectrophotometer to standardize the inoculum density. |
| Variation in incubation time. | Strictly adhere to the 16-20 hour incubation period. | |
| Different batches of media. | Perform quality control on each new batch of media. | |
| Adsorption of this compound to plastic. | Consider using low-binding microtiter plates. |
References
Refinement of Pluracidomycin A protocols for specific bacterial species
Disclaimer: Specific quantitative data, such as Minimum Inhibitory Concentrations (MICs), and refined experimental protocols for Pluracidomycin A against specific bacterial species are not extensively available in publicly accessible scientific literature. The following information is based on established protocols for beta-lactamase inhibitors and general antimicrobial susceptibility testing. Researchers should use this as a foundational guide and anticipate the need for optimization for their specific experimental conditions and bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is understood to function as a beta-lactamase inhibitor. Its primary role is not to kill bacteria directly but to inactivate beta-lactamase enzymes, which are produced by resistant bacteria. By inhibiting these enzymes, this compound can restore the effectiveness of beta-lactam antibiotics (e.g., penicillins, cephalosporins) that would otherwise be degraded.
Q2: How do I prepare a stock solution of this compound?
A2: The solubility of this compound in common laboratory solvents is not well-documented in available literature. For initial experiments, it is recommended to attempt dissolution in sterile deionized water or a common organic solvent such as dimethyl sulfoxide (B87167) (DMSO). When using an organic solvent, it is crucial to keep the final concentration in the assay medium below 0.5% to avoid solvent-induced cytotoxicity. Always include a solvent control in your experiments.
Q3: Can this compound be used as a standalone antibiotic?
A3: As a beta-lactamase inhibitor, this compound is expected to have weak intrinsic antibacterial activity. Its therapeutic potential is realized when used in combination with a beta-lactam antibiotic against a beta-lactamase-producing bacterial strain.
Q4: How should I determine the optimal concentration of this compound to use in synergy experiments?
A4: The optimal concentration of a beta-lactamase inhibitor is typically determined by keeping its concentration constant while performing a serial dilution of the partner beta-lactam antibiotic to determine the MIC. A common starting point for the inhibitor is a concentration that does not exhibit significant antibacterial activity on its own.
Troubleshooting Guide
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results for this compound combinations.
-
Possible Cause 1: Inconsistent Inoculum Preparation. The density of the bacterial culture used for inoculation is critical for reproducible MIC results.
-
Solution: Ensure that the bacterial inoculum is standardized to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Use a spectrophotometer to verify the optical density.
-
-
Possible Cause 2: Degradation of this compound or the partner antibiotic. The stability of the compounds in the assay medium and under incubation conditions can affect the results.
-
Solution: Prepare fresh stock solutions for each experiment. If degradation is suspected, perform stability studies by incubating the compounds in the assay medium for the duration of the experiment and then testing their activity.
-
-
Possible Cause 3: Pipetting Errors. Inaccurate serial dilutions can lead to significant variations in the final concentrations of the compounds.
-
Solution: Use calibrated pipettes and ensure proper mixing at each dilution step. For 96-well plates, change pipette tips between each dilution to avoid carryover.
-
Problem 2: No synergistic effect is observed when combining this compound with a beta-lactam antibiotic against a known beta-lactamase-producing strain.
-
Possible Cause 1: Inappropriate concentration of this compound. The concentration of the inhibitor may be too low to effectively inactivate the beta-lactamase.
-
Solution: Perform a dose-response experiment with varying concentrations of this compound while keeping the beta-lactam antibiotic concentration constant.
-
-
Possible Cause 2: The resistance mechanism is not solely due to beta-lactamase production. The bacterial strain may possess other resistance mechanisms, such as altered penicillin-binding proteins (PBPs), efflux pumps, or reduced membrane permeability.
-
Solution: Investigate the presence of other resistance mechanisms in the bacterial strain. Consider testing the combination against a panel of strains with well-characterized resistance profiles.
-
-
Possible Cause 3: The type of beta-lactamase is not inhibited by this compound. Beta-lactamases are diverse, and an inhibitor may be effective against some types but not others.
-
Solution: If possible, identify the specific class of beta-lactamase produced by the test strain. Test the this compound combination against strains producing different classes of beta-lactamases (e.g., Class A, B, C, D).
-
Problem 3: Precipitation of this compound in the culture medium.
-
Possible Cause: Low solubility of the compound in aqueous media.
-
Solution: If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the solvent is low (typically <0.5%). Perform intermediate dilution steps in pre-warmed medium and add the compound dropwise while vortexing to ensure rapid dispersion.
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
This compound
-
Partner beta-lactam antibiotic
-
Sterile deionized water or DMSO for stock solutions
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From an overnight culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic and Inhibitor Solutions:
-
Prepare a stock solution of the beta-lactam antibiotic at a concentration 100 times the highest desired final concentration.
-
Prepare a stock solution of this compound.
-
In a separate 96-well "drug plate," perform a 2-fold serial dilution of the beta-lactam antibiotic in CAMHB.
-
Add a fixed concentration of this compound to each well of the serial dilution (except for the antibiotic-only control wells).
-
-
Assay Setup:
-
Transfer 50 µL of each antibiotic/inhibitor combination from the "drug plate" to the corresponding wells of the "test plate."
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include the following controls:
-
Growth Control: 50 µL of CAMHB + 50 µL of inoculum (no antibiotic or inhibitor).
-
Sterility Control: 100 µL of CAMHB (no bacteria).
-
Inhibitor Control: 50 µL of CAMHB with this compound at the fixed concentration + 50 µL of inoculum.
-
Antibiotic Control: 50 µL of the beta-lactam antibiotic dilution + 50 µL of inoculum (no inhibitor).
-
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Beta-Lactamase Inhibition Assay
This is a general spectrophotometric assay using the chromogenic cephalosporin, nitrocefin (B1678963), as a substrate.
Materials:
-
UV-Vis spectrophotometer or microplate reader capable of reading at 486 nm
-
Purified beta-lactamase enzyme
-
Nitrocefin solution
-
This compound
-
Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a working solution of beta-lactamase in phosphate buffer.
-
Prepare a working solution of nitrocefin in phosphate buffer.
-
-
Assay:
-
In a cuvette or a 96-well plate, add the phosphate buffer.
-
Add the desired concentration of this compound.
-
Add the beta-lactamase solution and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the nitrocefin solution.
-
Immediately measure the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
-
Controls:
-
Positive Control: Reaction with beta-lactamase but no inhibitor.
-
Negative Control: Reaction with no beta-lactamase.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the IC50 value of this compound, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Data Presentation
Due to the lack of specific MIC data for this compound, the following tables provide a summary of MIC ranges for common antibiotics against the specified bacterial species for comparative purposes. These values are illustrative and can vary significantly based on the specific strain and testing methodology.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Ranges for Escherichia coli
| Antibiotic | MIC Range (µg/mL) |
| Ampicillin | 2 - >256 |
| Ciprofloxacin | 0.015 - >32 |
| Gentamicin | 0.25 - >256 |
| Meropenem | 0.015 - >32 |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) Ranges for Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC Range (µg/mL) |
| Vancomycin | 0.5 - 4 |
| Linezolid | 0.5 - 4 |
| Daptomycin | 0.25 - 2 |
| Oxacillin | >2 |
Table 3: Comparative Minimum Inhibitory Concentration (MIC) Ranges for Pseudomonas aeruginosa
| Antibiotic | MIC Range (µg/mL) |
| Piperacillin/Tazobactam | 2 - >256 |
| Ceftazidime | 1 - >256 |
| Ciprofloxacin | 0.12 - >32 |
| Meropenem | 0.25 - >32 |
Table 4: Comparative Minimum Inhibitory Concentration (MIC) Ranges for Enterococcus faecalis
| Antibiotic | MIC Range (µg/mL) |
| Ampicillin | 1 - 16 |
| Vancomycin | 1 - 4 |
| Linezolid | 1 - 4 |
| Daptomycin | 0.5 - 4 |
Mandatory Visualizations
Caption: Workflow for MIC determination of a beta-lactam in combination with this compound.
Caption: this compound inhibits beta-lactamase, protecting the beta-lactam antibiotic.
Factors affecting Pluracidomycin A activity in cell culture
Welcome to the Technical Support Center for Pluracidomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as SF-2103A, is a carbapenem (B1253116) antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial β-lactamase enzymes.[1] These enzymes are a major defense mechanism for bacteria against β-lactam antibiotics, such as penicillins and cephalosporins, as they hydrolyze the β-lactam ring, rendering the antibiotic ineffective. By inhibiting β-lactamases, this compound can restore the efficacy of β-lactam antibiotics against resistant bacterial strains.
Q2: How does the β-lactamase inhibition by this compound work?
β-lactamase inhibitors can function through two main mechanisms. They can act as "suicide inhibitors" that permanently inactivate the enzyme through chemical reactions in the active site, or they can bind with high affinity to the enzyme, acting as a competitive substrate and preventing the actual antibiotic from being hydrolyzed.[2] While the specific kinetic mechanism for this compound is not extensively detailed in recent literature, as a carbapenem, it is expected to form a stable complex with the β-lactamase enzyme.
Q3: What factors can influence the activity of this compound in my cell culture experiments?
Several factors can impact the efficacy of this compound in a cell culture setting:
-
Presence of a β-Lactam Antibiotic: this compound's primary role is to protect a co-administered β-lactam antibiotic from degradation. Its activity will, therefore, be most apparent in the presence of a β-lactam antibiotic and a bacterial strain that produces β-lactamases.
-
Bacterial Strain and Resistance Profile: The effectiveness of this compound is dependent on the type and level of β-lactamase produced by the bacterial strain being studied.
-
pH of the Culture Medium: The stability and activity of many antibiotics can be influenced by pH. Significant shifts in the pH of the cell culture medium during an experiment could potentially affect the stability of this compound.
-
Components of the Cell Culture Medium: Certain components in complex media or serum could potentially interact with this compound, although specific interactions have not been widely reported. For instance, reducing agents like cysteine could theoretically impact molecules with certain chemical structures.
-
Inoculum Density: The initial number of bacteria can influence the outcome of antibiotic susceptibility tests.[3]
Q4: I am observing no antibacterial effect with this compound. What could be the reason?
If you are not observing the expected activity, consider the following:
-
Is this compound being used in combination with a β-lactam antibiotic? As a β-lactamase inhibitor, this compound is not expected to have strong direct antibacterial activity on its own. Its primary function is to potentiate the activity of a β-lactam antibiotic.
-
Is the bacterial strain you are using resistant to β-lactam antibiotics via β-lactamase production? If the bacteria are sensitive to the β-lactam antibiotic you are using, or if their resistance is due to a different mechanism (e.g., altered penicillin-binding proteins), you will not see a significant effect from adding this compound.
-
Has the compound degraded? Ensure that stock solutions have been prepared and stored correctly to maintain the compound's integrity.
Q5: How should I prepare and store stock solutions of this compound?
For many antibiotics, it is recommended to prepare concentrated stock solutions in a suitable solvent, such as DMSO or sterile water, and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The specific solubility and stability of this compound in various solvents and at different temperatures are not widely published, so it is advisable to consult the supplier's technical data sheet for specific recommendations. For general guidance on handling potentially unstable compounds in cell culture, refer to established protocols for similar antibiotics.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No potentiation of β-lactam antibiotic activity. | The bacterial strain does not produce β-lactamases, or the β-lactamase produced is not inhibited by this compound. | Confirm the resistance mechanism of your bacterial strain. Test this compound against a known β-lactamase-producing control strain. |
| The concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal concentration of this compound for your experimental system. | |
| The β-lactam antibiotic being used is not susceptible to the β-lactamase produced by the bacteria. | Ensure the chosen β-lactam antibiotic is appropriate for the target bacteria and its known resistance profile. | |
| This compound has degraded. | Prepare fresh stock solutions and handle them according to best practices for antibiotic stability. | |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., pH, media composition). | Standardize all cell culture parameters, including media source, serum lot, and pH monitoring. |
| Inconsistent bacterial inoculum size. | Standardize the preparation of the bacterial inoculum to ensure a consistent starting cell density. | |
| Degradation of this compound in the culture medium over the course of the experiment. | Consider the stability of the compound under your experimental conditions (e.g., 37°C incubation). It may be necessary to replenish the medium with fresh compound during long-term experiments. | |
| Precipitation observed in the cell culture medium. | The concentration of this compound exceeds its solubility in the medium. | Lower the final concentration of this compound. Ensure the stock solution is properly dissolved and that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. When diluting the stock solution, add it to the medium while gently vortexing to ensure rapid and even dispersion. |
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of bacterial strains. Researchers are encouraged to perform their own dose-response experiments to determine the effective concentration for their specific bacterial strains and experimental conditions.
For context, the following table provides a general framework for interpreting MIC values for antibiotics.
| MIC (µg/mL) | Interpretation | Considerations |
| ≤ Breakpoint | Susceptible | The bacteria are likely to be inhibited by the antibiotic at clinically achievable concentrations. |
| > Breakpoint | Resistant | The bacteria are not likely to be inhibited by the antibiotic at clinically achievable concentrations. |
Note: Breakpoints are specific to each antibiotic and bacterial species and are established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol provides a general framework for determining the MIC of a β-lactam antibiotic in combination with this compound.
-
Preparation of Reagents:
-
Prepare a stock solution of the β-lactam antibiotic and this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the β-lactam antibiotic across the columns.
-
To each well containing the diluted β-lactam antibiotic, add a fixed, sub-inhibitory concentration of this compound. This concentration should be determined in preliminary experiments.
-
A set of control wells should be included:
-
β-lactam antibiotic only.
-
This compound only.
-
Growth control (no antibiotic).
-
Sterility control (no bacteria).
-
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.
-
Compare the MIC of the β-lactam antibiotic alone with the MIC in the presence of this compound to determine the potentiating effect.
-
Visualizations
References
- 1. A novel beta-lactamase inhibitor, SF-2103 A produced by a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Pluracidomycin A vs. Meropenem: A Comparative Guide on Efficacy Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Pluracidomycin A and meropenem (B701), focusing on their efficacy against clinical bacterial isolates. While extensive data is available for the well-established carbapenem (B1253116) antibiotic meropenem, publicly accessible information on the in-vitro activity of this compound is notably scarce. This document summarizes the available information for both compounds to offer a comparative perspective based on current knowledge.
Executive Summary
This guide will proceed with a detailed presentation of the available data for meropenem, alongside the limited information on this compound. A standardized protocol for determining antibiotic efficacy is also provided to offer context for the presented data.
Meropenem: Efficacy Profile
Meropenem demonstrates potent in vitro activity against a multitude of clinical isolates, including many multidrug-resistant strains. The following table summarizes representative MIC ranges for meropenem against common pathogens.
Table 1: Meropenem Minimum Inhibitory Concentration (MIC) Data Against Clinical Isolates
| Bacterial Species | Meropenem MIC Range (µg/mL) |
| Klebsiella pneumoniae | 0.03 - >512 |
| Carbapenemase-producing Klebsiella pneumoniae | 2 - ≥64 |
| Escherichia coli | ≤0.03 - >128 |
| Pseudomonas aeruginosa | 0.06 - >512 |
| Enterobacter spp. | ≤0.03 - >128 |
| Staphylococcus aureus (methicillin-susceptible) | 0.06 - 2 |
| Streptococcus pneumoniae | ≤0.008 - 1 |
Note: MIC values can vary significantly based on the specific strain, the presence of resistance mechanisms, and the testing methodology.
This compound: Available Information
This compound is classified as a carbapenem antibiotic. This classification suggests that its primary mechanism of action is likely the inhibition of bacterial cell wall synthesis. Furthermore, it is identified as a beta-lactamase inhibitor, which indicates a potential role in overcoming certain mechanisms of bacterial resistance to beta-lactam antibiotics.
Despite this classification, a comprehensive search of scientific literature and databases did not yield specific MIC data for this compound against a range of clinical isolates. Therefore, a direct quantitative comparison of its efficacy with meropenem is not possible at this time.
Mechanism of Action of Carbapenems
The following diagram illustrates the general mechanism of action for carbapenem antibiotics like meropenem and, presumably, this compound.
References
Comparative Analysis of Pluracidomycin A and Imipenem Activity: A Guide for Researchers
A detailed examination of the carbapenem (B1253116) antibiotic imipenem (B608078), with a comparative perspective on the lesser-known Pluracidomycin A, to inform research and development in antibacterial therapies.
This guide provides a comprehensive comparative analysis of the antibacterial activities of this compound and imipenem. While imipenem is a well-established carbapenem with extensive data, information on this compound is limited in publicly available literature. This document summarizes the existing knowledge on both compounds, highlighting the activity of imipenem as a representative of the carbapenem class to which this compound belongs. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1][2] It is known for its potent activity against a wide range of Gram-positive and Gram-negative bacteria.[2][3] this compound is also classified as a carbapenem antibiotic.[4] However, detailed public data on its specific antibacterial spectrum and mechanism of action are scarce. This analysis, therefore, focuses on the well-documented properties of imipenem to provide a framework for understanding the potential activity of this compound and other novel carbapenems.
Mechanism of Action
Both imipenem and this compound, as carbapenems, share a common mechanism of action. They inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] This disruption of peptidoglycan synthesis ultimately leads to bacterial cell lysis and death. The broad spectrum of carbapenems is attributed to their ability to target a wide variety of PBPs in different bacteria.[3]
Antibacterial Spectrum
Table 1: Comparative Antibacterial Spectrum
| Bacterial Species | Imipenem Activity | This compound Activity |
| Gram-Positive Aerobes | ||
| Staphylococcus aureus (MSSA) | Susceptible | Data not available |
| Streptococcus pneumoniae | Susceptible | Data not available |
| Enterococcus faecalis | Variable | Data not available |
| Gram-Negative Aerobes | ||
| Escherichia coli | Susceptible | Data not available |
| Klebsiella pneumoniae | Susceptible | Data not available |
| Pseudomonas aeruginosa | Susceptible | Data not available |
| Acinetobacter baumannii | Susceptible | Data not available |
| Anaerobes | ||
| Bacteroides fragilis | Susceptible | Data not available |
Quantitative Activity Data
The activity of antibiotics is quantitatively measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. While extensive MIC data is available for imipenem against a multitude of clinical isolates, no such data has been found for this compound in the reviewed literature.
Table 2: MIC90 Data for Imipenem against Selected Pathogens
| Organism | Imipenem MIC90 (µg/mL) | This compound MIC90 (µg/mL) |
| Escherichia coli | ≤1 | Data not available |
| Klebsiella pneumoniae | ≤1 | Data not available |
| Pseudomonas aeruginosa | 4 | Data not available |
| Staphylococcus aureus (MSSA) | ≤0.5 | Data not available |
| Streptococcus pneumoniae | ≤0.25 | Data not available |
MIC90 values represent the concentration at which 90% of isolates are inhibited. Data for imipenem is aggregated from various surveillance studies.
Mechanisms of Resistance
Resistance to carbapenems, including imipenem, can emerge through several mechanisms. These include the production of carbapenem-hydrolyzing enzymes (carbapenemases), mutations in penicillin-binding proteins that reduce binding affinity, and changes in the outer membrane porins that limit drug entry.[2] Given that this compound is also a carbapenem, it is likely susceptible to similar resistance mechanisms.
Experimental Protocols
The following are standard protocols for key experiments used to compare the in-vitro activity of antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and imipenem in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strains to be tested overnight on an appropriate agar (B569324) medium. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of an antibiotic over time.
Methodology:
-
Preparation: Prepare flasks containing CAMHB with the antibiotics at concentrations corresponding to multiples of their MICs (e.g., 1x, 2x, 4x MIC).
-
Inoculation: Inoculate the flasks with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control flask without any antibiotic.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Plating and Incubation: Perform serial dilutions of the aliquots and plate them onto appropriate agar plates. Incubate the plates at 35-37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal.
Conclusion
Imipenem remains a potent broad-spectrum antibiotic, effective against a wide array of bacterial pathogens. While this compound belongs to the same carbapenem class and is expected to share a similar mechanism of action and a broad antibacterial spectrum, a significant lack of specific data prevents a direct and detailed comparison. Further research and publication of in-vitro and in-vivo studies on this compound are necessary to fully elucidate its therapeutic potential and its specific advantages or disadvantages compared to established carbapenems like imipenem. The experimental protocols outlined in this guide provide a standardized framework for conducting such comparative studies.
References
The Untapped Potential of Pluracidomycin A: A Conceptual Guide to Synergy with Beta-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the relentless battle against antimicrobial resistance, the exploration of synergistic antibiotic combinations offers a promising frontier. While the novel antibiotic Pluracidomycin A has emerged as a compound of interest, its potential synergy with beta-lactamase inhibitors remains an uncharted area of research. This guide provides a conceptual framework for investigating this potential synergy, outlining the underlying mechanisms of action and furnishing detailed experimental protocols to test this hypothesis.
Disclaimer: The following guide is a conceptual and hypothetical exploration. To date, there is no direct, published experimental data confirming the synergistic activity of this compound with beta-lactamase inhibitors. The information presented herein is intended to stimulate research and provide a practical roadmap for investigating this potential therapeutic strategy.
Understanding the Components: Mechanisms of Action
A synergistic interaction between this compound and a beta-lactamase inhibitor would theoretically rely on their complementary mechanisms of action.
This compound:
Limited specific information on the precise mechanism of action of this compound is available in the public domain. Based on its chemical structure, which contains a bicyclic core, it is plausible that it belongs to a class of antibiotics that target bacterial cell wall synthesis. Like beta-lactam antibiotics, it may function by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, an essential component of the bacterial cell wall. Disruption of this process leads to a weakened cell wall and ultimately, bacterial cell lysis.
Beta-Lactamase Inhibitors:
The primary role of beta-lactamase inhibitors is to counteract a common bacterial resistance mechanism. Certain bacteria produce beta-lactamase enzymes that hydrolyze the beta-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive.[1] Beta-lactamase inhibitors act as "suicide substrates" or reversible inhibitors that bind to and inactivate these bacterial enzymes.[2] This protective action allows the partner antibiotic to reach its PBP targets and exert its antibacterial effect.[1]
Well-known beta-lactamase inhibitors include:
-
Clavulanic Acid: An irreversible inhibitor that covalently binds to the active site of many Class A beta-lactamases.
-
Avibactam: A non-beta-lactam, reversible inhibitor with a broader spectrum of activity that includes Class A, Class C, and some Class D beta-lactamases.[3][4]
The Hypothetical Synergy: A Mechanistic View
The proposed synergistic interaction between this compound and a beta-lactamase inhibitor is predicated on the assumption that this compound's efficacy is diminished by beta-lactamase activity. In a resistant bacterial strain producing these enzymes, the beta-lactamase inhibitor would neutralize the bacterial defenses, allowing this compound to effectively inhibit cell wall synthesis.
Quantifying Synergy: Experimental Protocols
To experimentally validate the hypothetical synergy, a checkerboard assay is the standard in vitro method used to determine the Fractional Inhibitory Concentration (FIC) index.[5]
Experimental Protocol: Checkerboard Assay
1. Materials:
-
This compound
-
Beta-lactamase inhibitor (e.g., Clavulanic Acid, Avibactam)
-
Bacterial strain of interest (beta-lactamase producing)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]
-
96-well microtiter plates[7]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)[7]
-
Incubator (35°C)[5]
2. Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the beta-lactamase inhibitor in a suitable solvent. From these, create intermediate solutions in CAMHB at four times the highest desired final concentration.[7]
-
Plate Setup:
-
In a 96-well plate, serially dilute this compound along the x-axis (columns) and the beta-lactamase inhibitor along the y-axis (rows).[7]
-
This creates a matrix of wells each containing a unique combination of concentrations of the two agents.[7]
-
Include control wells for each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no antibiotic) and a sterility control (no bacteria).[8]
-
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB and inoculate each well (except the sterility control) to a final concentration of approximately 5 x 10^5 CFU/mL. The final volume in each well should be uniform (e.g., 200 µL).[7][9]
-
Incubation: Incubate the plates at 35°C for 16-20 hours.[6]
-
Reading Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible growth.[6]
3. Data Analysis: Calculating the FIC Index
The FIC index is calculated to quantify the interaction between the two agents.[5]
-
FIC of this compound (FICA): MIC of this compound in combination / MIC of this compound alone
-
FIC of Beta-lactamase Inhibitor (FICB): MIC of Beta-lactamase Inhibitor in combination / MIC of Beta-lactamase Inhibitor alone
-
FIC Index (FICI): FICA + FICB[10]
Interpretation of FIC Index Values:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy[8] |
| > 0.5 to 4.0 | Additive or Indifference[8] |
| > 4.0 | Antagonism[8] |
Experimental Workflow Diagram
Comparative Data (Hypothetical)
While awaiting experimental data for this compound, the following table illustrates how results could be presented to compare its synergistic activity with that of a known beta-lactam antibiotic against a beta-lactamase-producing strain of E. coli.
| Combination | Organism | MIC of Drug A Alone (µg/mL) | MIC of Drug B Alone (µg/mL) | MIC of Drug A in Combination (µg/mL) | MIC of Drug B in Combination (µg/mL) | FIC Index | Interpretation |
| This compound + Clavulanic Acid | E. coli (TEM-1) | 64 | 8 | 16 | 1 | 0.375 | Synergy |
| Ampicillin + Clavulanic Acid | E. coli (TEM-1) | 128 | 8 | 32 | 1 | 0.375 | Synergy |
| This compound + Avibactam | E. coli (KPC-2) | 128 | 4 | 16 | 0.5 | 0.25 | Synergy |
| Ceftazidime + Avibactam | E. coli (KPC-2) | 256 | 4 | 8 | 0.5 | 0.156 | Synergy |
Note: The values in this table are purely illustrative and for demonstration purposes only.
Conclusion and Future Directions
The conceptual framework presented here offers a compelling rationale for investigating the synergy between this compound and beta-lactamase inhibitors. Should this compound's mechanism indeed involve the inhibition of bacterial cell wall synthesis, this combination holds the potential to restore its activity against resistant pathogens. The detailed experimental protocol for the checkerboard assay provides a clear path for researchers to empirically test this hypothesis. Future in vivo studies would be the subsequent critical step to validate any promising in vitro findings and to assess the clinical potential of such a combination therapy. The exploration of novel antibiotic synergies is a vital component of our strategy to combat the growing threat of antimicrobial resistance.
References
- 1. What are β-lactamase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pluracidomycin A with Other Carbapenems: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of Pluracidomycin A with other prominent carbapenem (B1253116) antibiotics. This document synthesizes available in vitro data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of this compound's performance against established alternatives such as imipenem, meropenem, doripenem, and ertapenem.
Executive Summary
This compound, also known as SF-2103A, is a structurally unique carbapenem antibiotic that demonstrates a broad spectrum of antibacterial activity. Notably, it functions as a potent inhibitor of a wide range of beta-lactamases, including cephalosporinases. This dual-action mechanism suggests a potential advantage in treating infections caused by bacteria that have developed resistance to other beta-lactam antibiotics through enzymatic degradation. While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, this guide consolidates existing information to provide a preliminary assessment of its standing relative to other carbapenems.
Data Presentation: In Vitro Antibacterial Activity
Due to the limited availability of direct comparative Minimum Inhibitory Concentration (MIC) data from a single study, the following table compiles MIC values from various sources to provide a comparative overview. It is important to note that variations in experimental conditions between studies can influence MIC values.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of this compound and Other Carbapenems against Key Bacterial Pathogens
| Bacterial Species | This compound (SF-2103A) | Imipenem | Meropenem | Doripenem | Ertapenem |
| Gram-Positive Aerobes | |||||
| Staphylococcus aureus (MSSA) | Data not available | 0.015 - 0.5 | 0.015 - 0.25 | ≤0.008 - 0.12 | 0.015 - 0.12 |
| Streptococcus pneumoniae | Data not available | ≤0.008 - 0.06 | ≤0.008 - 0.12 | ≤0.008 - 0.03 | ≤0.008 - 0.03 |
| Enterococcus faecalis | Data not available | 1 - 8 | 2 - 16 | 4 - 32 | >16 |
| Gram-Negative Aerobes | |||||
| Escherichia coli | Broadly active | 0.12 - 0.5 | 0.015 - 0.12 | 0.015 - 0.12 | 0.015 - 0.06 |
| Klebsiella pneumoniae | Broadly active | 0.12 - 1 | 0.03 - 0.12 | 0.03 - 0.25 | 0.03 - 0.12 |
| Pseudomonas aeruginosa | Broadly active | 1 - 8 | 0.25 - 2 | 0.12 - 1 | >16 |
| Acinetobacter baumannii | Broadly active | 0.5 - 8 | 0.5 - 8 | 0.5 - 4 | >16 |
Note: "Data not available" indicates that specific MIC values for this compound against these organisms were not found in the searched literature. "Broadly active" indicates that the literature describes this compound as having a broad antibacterial spectrum against these types of bacteria, but specific MIC ranges were not provided.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like all β-lactam antibiotics, carbapenems, including this compound, exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to a compromised cell wall, ultimately causing cell lysis and bacterial death.
Caption: Workflow for MIC determination.
Beta-Lactamase Inhibition Assay
Objective: To assess the ability of a compound to inhibit the activity of beta-lactamase enzymes.
Methodology: Spectrophotometric Assay
-
Enzyme and Substrate Preparation: A purified beta-lactamase enzyme solution and a chromogenic cephalosporin (B10832234) substrate (e.g., nitrocefin) are prepared in a suitable buffer.
-
Inhibitor Preparation: A solution of the test inhibitor (e.g., this compound) is prepared at various concentrations.
-
Assay: The enzyme is pre-incubated with the inhibitor for a specific period. The reaction is initiated by adding the nitrocefin (B1678963) substrate.
-
Measurement: The hydrolysis of nitrocefin results in a color change, which is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm).
-
Data Analysis: The rate of hydrolysis is calculated from the change in absorbance over time. The inhibitory activity is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.
Resistance Mechanisms to Carbapenems
Bacterial resistance to carbapenems is a significant clinical concern and typically arises through one or more of the following mechanisms:
-
Enzymatic Degradation: Production of carbapenemase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.
-
Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of carbapenems.
-
Efflux Pumps: Active transport of the carbapenem out of the bacterial cell.
-
Porin Loss: Reduced permeability of the outer membrane in Gram-negative bacteria due to the loss or modification of porin channels, which restricts the entry of the antibiotic.
Cross-Resistance Profile of Pluracidomycin A with Beta-Lactam Antibiotics: An Analysis
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of data on the cross-resistance patterns of Pluracidomycin A with other beta-lactam antibiotics. Despite extensive searches for quantitative data, such as Minimum Inhibitory Concentrations (MICs) against beta-lactam-resistant bacterial strains, and detailed experimental protocols, no specific studies directly addressing this topic were identified. This information gap prevents a direct comparative analysis as requested.
To provide a framework for future research and to illustrate the methodologies typically employed in such studies, this guide outlines the standard experimental protocols and data presentation formats used to assess antibiotic cross-resistance.
Hypothetical Experimental Workflow for Cross-Resistance Assessment
Should data for this compound become available, a typical study to evaluate its cross-resistance with other beta-lactams would follow a structured workflow. The diagram below, generated using the DOT language, illustrates the key steps in such an investigation.
Figure 1. A generalized workflow for assessing the cross-resistance of a novel antibiotic with existing drugs.
Data Presentation: Comparative MIC Tables
The primary method for presenting cross-resistance data is through tables that compare the MICs of the investigational drug and comparator agents against a panel of bacterial strains with known resistance mechanisms. An example of how such a table would be structured is provided below.
Table 1: Hypothetical MIC Data for this compound Against Beta-Lactam-Resistant Escherichia coli
| Bacterial Strain | Resistance Mechanism | This compound MIC (µg/mL) | Imipenem MIC (µg/mL) | Ceftazidime MIC (µg/mL) | Cefotaxime MIC (µg/mL) |
| E. coli ATCC 25922 | Wild-Type | Data N/A | ≤1 | ≤1 | ≤0.5 |
| E. coli (CTX-M-15) | ESBL Producer | Data N/A | ≤1 | >256 | >256 |
| E. coli (KPC-2) | Carbapenemase Producer | Data N/A | 64 | >256 | >256 |
| E. coli (NDM-1) | Metallo-beta-lactamase | Data N/A | >128 | >256 | >256 |
| E. coli (AmpC) | AmpC beta-lactamase | Data N/A | ≤1 | 32 | 8 |
Note: This table is for illustrative purposes only. All MIC values for this compound are marked as "Data N/A" due to the lack of available information.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cross-resistance studies. The standard protocols that would be necessary to generate the data for a comparative guide are outlined below.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method (as per CLSI guidelines):
-
Bacterial Strains: A panel of clinically relevant bacterial isolates with well-characterized beta-lactam resistance mechanisms (e.g., ESBL, KPC, NDM, AmpC production in Gram-negative bacteria; MRSA in Gram-positive bacteria) and their corresponding susceptible wild-type strains would be selected.
-
Inoculum Preparation: Bacterial colonies from an overnight culture on appropriate agar plates are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Antibiotic Preparation: Serial two-fold dilutions of this compound and comparator beta-lactam antibiotics (e.g., penicillins, cephalosporins, carbapenems) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Assay Procedure: The prepared bacterial inoculum is added to the wells of a 96-well microtiter plate containing the serially diluted antibiotics.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
2. Agar Dilution Method (as per CLSI guidelines):
-
Plate Preparation: Serial two-fold dilutions of the antibiotics are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify.
-
Inoculation: The standardized bacterial suspensions are applied to the surface of the agar plates using a multipoint inoculator.
-
Incubation: Plates are incubated under the same conditions as the broth microdilution method.
-
MIC Reading: The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony or a faint haze.
Conclusion
While the framework for conducting and presenting cross-resistance studies is well-established, the specific data required to produce a comparison guide for this compound and other beta-lactams is not currently available in the public domain. Further research is necessary to determine the in vitro activity of this compound against a diverse panel of beta-lactam-resistant bacteria. Such studies would be invaluable to the scientific and drug development communities in understanding the potential clinical utility of this compound and its place in the landscape of antibacterial agents. Researchers are encouraged to pursue these investigations to fill this critical knowledge gap.
A Guide to Evaluating the Efficacy of Pluracidomycin A in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
A comprehensive guide to the methodologies and data presentation required for assessing the synergistic potential of Pluracidomycin A with other antimicrobial agents. Note: As of this guide's compilation, specific experimental data on the synergistic effects of this compound in combination with other antibiotics is limited in publicly accessible literature. Therefore, this document serves as a methodological framework, providing researchers with the necessary protocols and data presentation formats to conduct and report their own findings. The examples provided are illustrative and based on studies of other antibiotic combinations.
This compound is a member of the carbapenem (B1253116) class of β-lactam antibiotics, which are known to inhibit bacterial cell wall synthesis. The exploration of antibiotic combination therapy is a critical strategy in combating the rise of multidrug-resistant organisms. Combining antibiotics can lead to synergistic effects, where the combined activity is greater than the sum of their individual activities, potentially lowering required dosages, reducing toxicity, and preventing the emergence of resistance.
This guide outlines the standard experimental approaches to determine the efficacy of this compound when used in combination with other antibiotics.
Experimental Protocols
Two primary in vitro methods are widely used to assess antibiotic synergy: the checkerboard assay and the time-kill assay.
1. Checkerboard Assay
The checkerboard assay is a common method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
Methodology:
-
Preparation of Antibiotics: Stock solutions of this compound and the antibiotic to be tested in combination are prepared. A series of twofold dilutions of each antibiotic is made in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Microplate Setup: In a 96-well microplate, the dilutions of this compound are added to the wells horizontally, while the dilutions of the second antibiotic are added vertically. This creates a "checkerboard" of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 105 CFU/mL). Control wells containing each antibiotic alone, as well as a growth control without any antibiotic, are included.
-
Incubation: The microplate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection for turbidity. The FIC index is then calculated using the following formula:
FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
2. Time-Kill Assay
The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Methodology:
-
Preparation: Bacterial cultures are grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 105 CFU/mL in fresh broth.
-
Exposure: The bacterial suspension is exposed to this compound alone, the combination antibiotic alone, and the combination of both at specific concentrations (often based on their MICs, e.g., 0.5x MIC, 1x MIC, 2x MIC). A growth control without antibiotics is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quantification: The samples are serially diluted and plated on agar (B569324) to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic regimen.
Interpretation of Time-Kill Assay Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3 log10 decrease in CFU/mL from the initial inoculum.
Data Presentation
Clear and structured presentation of quantitative data is crucial for the comparison of different antibiotic combinations.
Table 1: Illustrative Checkerboard Assay Results for this compound in Combination with Antibiotic X against a Gram-Negative Pathogen
| Antibiotic Combination | Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | E. coli ATCC 25922 | 2 | 0.5 | 0.5 | Synergy |
| Antibiotic X (e.g., Aminoglycoside) | E. coli ATCC 25922 | 1 | 0.25 | ||
| This compound | K. pneumoniae BAA-1705 | 4 | 1 | 0.75 | Additive |
| Antibiotic Y (e.g., Fluoroquinolone) | K. pneumoniae BAA-1705 | 0.5 | 0.25 |
Table 2: Illustrative Time-Kill Assay Results for this compound in Combination with Antibiotic X against Pseudomonas aeruginosa
| Treatment | Log10 CFU/mL Reduction at 24h vs. Initial Inoculum | Log10 CFU/mL Reduction vs. Most Active Single Agent | Interpretation |
| Growth Control | - (Growth) | N/A | N/A |
| This compound (1x MIC) | 2.5 | N/A | Bacteriostatic |
| Antibiotic X (1x MIC) | 1.8 | N/A | Bacteriostatic |
| This compound + Antibiotic X | 4.5 | 2.0 | Synergy, Bactericidal |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for evaluating antibiotic synergy.
Caption: this compound mechanism of action.
Unveiling the Action of Pluracidomycin A: A Comparative Guide to Genetic Validation
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative framework for understanding and validating the mechanism of action of Pluracidomycin A, a potent carbapenem (B1253116) antibiotic. While specific genetic studies on this compound are not extensively available in the public domain, this document extrapolates from the well-established principles of the carbapenem class to offer a foundational guide for its investigation and comparison with other antibiotics.
Introduction to this compound and the Carbapenem Class
This compound belongs to the carbapenem class of β-lactam antibiotics, which are renowned for their broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other carbapenems, this compound is anticipated to exert its bactericidal effects by inhibiting bacterial cell wall biosynthesis. Furthermore, it has been identified as a β-lactamase inhibitor, a crucial feature for combating resistance in many bacterial strains.[3][4][5]
The primary molecular targets of carbapenems are the Penicillin-Binding Proteins (PBPs), essential enzymes involved in the final steps of peptidoglycan synthesis. By acylating the active site of these enzymes, carbapenems block the cross-linking of the peptidoglycan layers, leading to cell lysis and bacterial death.[6] Genetic validation of this mechanism typically involves studying mutations in the genes encoding PBPs and observing changes in antibiotic susceptibility.
Comparative Analysis of Carbapenem Activity
To contextualize the potential efficacy of this compound, it is useful to compare it with other well-characterized carbapenems. The following table summarizes key performance indicators for prominent members of this class. Note: Data for this compound is hypothetical and presented for illustrative purposes, based on the general characteristics of carbapenems.
| Feature | Meropenem | Imipenem | Doripenem | Ertapenem | This compound (Hypothetical) |
| Primary PBP Targets | PBP2, PBP3, PBP1a/b[7] | PBP1a/b, PBP2[7] | PBP2, PBP3, PBP1a/b | PBP2, PBP3 | PBP2, PBP3, specific β-lactamases |
| Spectrum of Activity | Very Broad | Very Broad | Broad, potent against P. aeruginosa[8] | Broad, less active against P. aeruginosa and Enterococcus spp.[6] | Broad, with enhanced activity against β-lactamase producers |
| MIC90 (μg/mL) against E. coli | 0.06 | 0.25 | 0.12 | 0.03 | 0.03 |
| MIC90 (μg/mL) against P. aeruginosa | 1 | 4 | 0.5 | 8 | 0.5 |
| MIC90 (μg/mL) against S. aureus (MSSA) | 0.06 | 0.03 | 0.06 | 0.12 | 0.03 |
| β-lactamase Inhibition | Moderate | Moderate | Moderate | Moderate | High |
MIC90 values are representative and can vary between studies.
Genetic Validation of the Mechanism of Action
The definitive validation of an antibiotic's mechanism of action relies on genetic studies that link the drug's activity to a specific molecular target. For this compound, as a carbapenem, the focus of such studies would be the genes encoding PBPs and β-lactamases.
Key Genetic Experiments:
-
Gene Knockout/Knockdown Studies: Inactivating or reducing the expression of specific pbp genes in a susceptible bacterial strain should lead to altered susceptibility to this compound. For instance, the knockout of a primary PBP target would be expected to significantly increase the Minimum Inhibitory Concentration (MIC).
-
Site-Directed Mutagenesis: Introducing specific mutations into the active site of a PBP gene and expressing the mutated protein can demonstrate a direct interaction. If the mutation prevents this compound from binding, the bacterial strain will exhibit resistance.
-
Overexpression Studies: Overexpressing the target PBP could lead to increased resistance as more target molecules are available to be inhibited.
-
Comparative Genomics of Resistant Strains: Sequencing the genomes of spontaneously arising this compound-resistant mutants can identify mutations in pbp genes or in genes that regulate their expression.
-
Heterologous Expression of β-lactamases: Expressing different classes of β-lactamases in a susceptible host strain can be used to quantify the inhibitory activity of this compound against each type of enzyme.
Experimental Workflow for Target Validation:
The following diagram illustrates a typical workflow for the genetic validation of a carbapenem antibiotic's mechanism of action.
Caption: A streamlined workflow for the genetic validation of this compound's target.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action of this compound is direct inhibition of enzymatic activity rather than modulation of a signaling pathway. However, the development of resistance involves genetic alterations that can be visualized as a logical pathway.
Caption: this compound's mechanism and key genetic resistance pathways.
Detailed Experimental Protocols
While specific protocols for this compound are not available, the following are generalized methodologies for key experiments used in the genetic validation of carbapenem antibiotics.
Generation of Gene Knockout Mutants via Homologous Recombination
-
Construct Design: A knockout cassette containing an antibiotic resistance marker (e.g., kanamycin (B1662678) resistance) flanked by sequences homologous to the regions upstream and downstream of the target pbp gene is designed and synthesized.
-
Vector Ligation: The knockout cassette is ligated into a suicide vector that cannot replicate in the target bacterial species.
-
Transformation: The recombinant suicide vector is introduced into the target bacterium via electroporation or conjugation.
-
Selection of Integrants: Bacteria are plated on selective media containing the antibiotic for the resistance marker in the cassette and an antibiotic to which the suicide vector confers resistance. Colonies that grow have integrated the vector into their chromosome.
-
Selection of Double Crossovers: Integrants are grown without selection for the vector antibiotic and then plated on media containing the cassette antibiotic and a counter-selective agent (e.g., sucrose, if the vector carries a sacB gene). Colonies that grow have undergone a second crossover event, resulting in the replacement of the target gene with the resistance cassette.
-
Verification: The gene knockout is confirmed by PCR using primers flanking the target gene and by DNA sequencing.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Conclusion
This compound holds promise as a broad-spectrum carbapenem antibiotic with the added benefit of β-lactamase inhibition. While direct genetic validation studies are needed to fully elucidate its precise mechanism and comparative performance, the established framework for studying carbapenems provides a clear roadmap for these investigations. The experimental approaches outlined in this guide will be instrumental in defining the molecular interactions of this compound and in assessing its potential as a valuable therapeutic agent in the face of growing antibiotic resistance. Future research should focus on generating specific data for this compound to populate comparative analyses and confirm its therapeutic advantages.
References
- 1. Pluracidomycin C2 | Antibiotic | MedChemExpress [medchemexpress.eu]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. Pluracidomycin | C9H11NO10S2 | CID 44144520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Three decades of beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparative review of the carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Doripenem: A new carbapenem antibiotic a review of comparative antimicrobial and bactericidal activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Effectiveness of Pluracidomycin A and Other Carbapenems: A Guide for Researchers
This guide provides a comparative analysis of the in vitro effectiveness of Pluracidomycin A and other carbapenem (B1253116) antibiotics against a range of clinically relevant bacteria. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these antimicrobial agents.
Data Presentation: In Vitro Activity of Carbapenems
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various carbapenems and comparator antibiotics against common Gram-positive and Gram-negative bacteria. MICs are presented as MIC50 and MIC90, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Lower MIC values indicate greater potency. This compound (SF-2103A) is a carbapenem antibiotic with a broad antibacterial spectrum and potent inhibitory activity against a wide range of beta-lactamases, particularly cephalosporinases.
| Antibiotic | Organism | MIC | MIC | Reference |
| Imipenem | Staphylococcus aureus (MSSA) | 0.06 | 0.25 | |
| Staphylococcus aureus (MRSA) | 16 | 32 | [1] | |
| Streptococcus pneumoniae (PSSP) | ≤0.015 | 0.06 | [1] | |
| Streptococcus pneumoniae (PRSP) | 0.12 | 0.25 | [1] | |
| Pseudomonas aeruginosa | 1 | 8 | [1] | |
| Enterobacteriaceae | 0.25 | 0.5 | ||
| Meropenem | Staphylococcus aureus (MSSA) | 0.12 | 0.25 | [1] |
| Staphylococcus aureus (MRSA) | 16 | 32 | [1] | |
| Streptococcus pneumoniae (PSSP) | 0.03 | 0.12 | [1] | |
| Streptococcus pneumoniae (PRSP) | 0.25 | 0.5 | [1] | |
| Pseudomonas aeruginosa | 0.5 | 2 | [1] | |
| Enterobacteriaceae | 0.032 | 0.094 | ||
| Doripenem | Pseudomonas aeruginosa | 0.38 | 8 | |
| Enterobacteriaceae | 0.023 | 0.094 | ||
| Ertapenem | Enterobacteriaceae | ≤0.015 | 0.06 | |
| Panipenem | Staphylococcus aureus (MSSA) | 0.12 | 0.25 | [1] |
| Staphylococcus aureus (MRSA) | 16 | 32 | [1] | |
| Streptococcus pneumoniae (PSSP) | ≤0.015 | 0.03 | [1] | |
| Streptococcus pneumoniae (PRSP) | 0.03 | 0.06 | [1] | |
| Pseudomonas aeruginosa | 2 | 8 | [1] | |
| Biapenem | Staphylococcus aureus (MSSA) | 0.12 | 0.25 | [1] |
| Staphylococcus aureus (MRSA) | 8 | 32 | [1] | |
| Streptococcus pneumoniae (PSSP) | ≤0.015 | 0.06 | [1] | |
| Streptococcus pneumoniae (PRSP) | 0.12 | 0.25 | [1] | |
| Pseudomonas aeruginosa | 2 | 16 | [1] |
MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; PSSP: Penicillin-Susceptible Streptococcus pneumoniae; PRSP: Penicillin-Resistant Streptococcus pneumoniae.
Experimental Protocols: Antimicrobial Susceptibility Testing
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of antimicrobial agents. The following are detailed methodologies for the commonly used broth microdilution and agar (B569324) dilution methods.
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Stock Solution: A stock solution of the antibiotic is prepared by dissolving a known weight of the compound in a suitable solvent to a specific concentration.
-
Serial Dilutions: Two-fold serial dilutions of the antimicrobial stock solution are prepared in Mueller-Hinton Broth (MHB) within 96-well microtiter plates. This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours under ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium, upon which a standardized bacterial inoculum is spotted.
-
Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including a growth control plate without any antibiotic.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacterial inoculum on the agar surface.
Mandatory Visualizations
Mechanism of Action of Carbapenem Antibiotics
Caption: Mechanism of action of carbapenem antibiotics.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
References
Safety Operating Guide
Navigating the Safe Handling of Pluracidomycin A: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for Pluracidomycin A necessitates a cautious approach based on established best practices for handling potent, uncharacterized compounds. This guide provides essential safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe handling of this compound.
Immediate Safety and Handling Protocols
Given the lack of specific hazard data for this compound, a risk-based approach is paramount. All handling should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidance for hazardous chemicals.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Provides a barrier against skin contact and allows for quick removal of a contaminated outer layer without compromising hand protection.[1] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosols. |
| Body Protection | A disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[1] |
| Respiratory | A NIOSH-approved respirator may be necessary depending on the scale of work and the potential for aerosol generation. A risk assessment should be conducted. | Minimizes the risk of inhaling airborne particles or aerosols. |
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Operational Workflow for Safe Handling
A structured workflow ensures that safety is integrated into every step of the experimental process. The following diagram illustrates a logical progression for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All contaminated solid waste, including gloves, lab coats, and plasticware, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid waste should be collected in a separate, labeled hazardous waste container. Do not dispose of liquid waste down the drain.
Disposal Procedure:
-
Consult Institutional Guidelines: Adhere to your institution's specific protocols for hazardous chemical waste disposal.
-
Labeling: Ensure all waste containers are clearly labeled with the contents, including "Hazardous Waste" and the name "this compound."
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Collection: Arrange for the collection of hazardous waste by your institution's environmental health and safety department or a licensed waste disposal contractor.
By adhering to these general safety principles, researchers can mitigate the risks associated with handling this compound in the absence of specific hazard information, fostering a culture of safety and responsibility in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
